Methyl 4-(guanidinomethyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(diaminomethylideneamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQUIYMDUXKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609798 | |
| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736080-30-1 | |
| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation and Analytical Characterization of Methyl 4-(guanidinomethyl)benzoate
This guide details the structural elucidation and analytical characterization of Methyl 4-(guanidinomethyl)benzoate , typically analyzed as its hydrochloride or methanesulfonate salt due to the basicity of the guanidine group.
This compound is a critical intermediate in the synthesis of serine protease inhibitors (e.g., analogs of Camostat or Nafamostat) and serves as a simpler structural mimic for trypsin-binding ligands.
Executive Summary & Compound Identity
-
Compound Name: Methyl 4-(guanidinomethyl)benzoate hydrochloride
-
Chemical Formula: C
H N O · HCl -
Molecular Weight: 207.23 g/mol (Free base) / 243.69 g/mol (HCl salt)
-
Structural Class: Benzylguanidine derivative / Benzoic acid ester
-
Primary Application: Synthetic intermediate for protease inhibitors; trypsin-mimetic fragment.
Note on Salt Forms: The free base of this molecule is unstable and hygroscopic. Analytical data is almost exclusively reported for the Hydrochloride (HCl) or Methanesulfonate (Mesylate) salt in polar aprotic solvents like DMSO-d
Synthesis & Analytical Workflow
To ensure data integrity, the sample must be generated and prepared following a strict protocol to avoid hydrolysis of the methyl ester or degradation of the guanidine moiety.
Synthesis Pathway (Context)
The compound is typically synthesized by guanylation of Methyl 4-(aminomethyl)benzoate using reagents like S-methylisothiourea or cyanamide.
Experimental Workflow Diagram
Figure 1: Analytical workflow from precursor synthesis to NMR data acquisition.
H NMR Data Analysis
Solvent: DMSO-d
The spectrum is characterized by a para-substituted aromatic system (AA'BB'), a distinct singlet for the methyl ester, and broad exchangeable signals for the guanidine protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.30 | Broad Triplet ( | 1H | NH -CH | Guanidine NH coupled to the benzylic methylene. |
| 7.96 | Doublet ( | 2H | Ar-H (ortho to COOMe) | Deshielded by the electron-withdrawing ester group. |
| 7.45 | Doublet ( | 2H | Ar-H (meta to COOMe) | Shielded relative to the ortho protons; coupled to benzylic position. |
| 7.30 - 7.60 | Broad Singlet | 4H | -C(=NH)NH | Exchangeable guanidinium protons. Broadening varies with concentration/water content. |
| 4.52 | Doublet ( | 2H | Ar-CH | Benzylic methylene. Appears as a doublet due to coupling with the adjacent NH. |
| 3.86 | Singlet | 3H | -OCH | Methyl ester.[1] Characteristic sharp singlet. |
Key Diagnostic Features:
-
Guanidine Exchange: In D
O, the signals at 8.30 ppm and 7.30-7.60 ppm will disappear, and the doublet at 4.52 ppm will collapse into a sharp singlet. -
Symmetry: The aromatic region must show a clear symmetric pattern (AA'BB' or pseudo-doublets) indicating 1,4-substitution.
C NMR Data Analysis
Solvent: DMSO-d
The
| Chemical Shift ( | Carbon Type | Assignment | Structural Insight |
| 166.3 | Quaternary (C=O) | C =O (Ester) | Typical ester carbonyl shift. |
| 157.8 | Quaternary (C=N) | Guanidine C | Diagnostic peak. Often weak.[2] |
| 143.5 | Quaternary (Ar-C) | Ar-C -CH | Ipso carbon attached to the alkyl group. |
| 129.5 | Methine (Ar-CH) | Ar-C H (ortho to COOMe) | Correlates to proton at 7.96 ppm. |
| 128.8 | Quaternary (Ar-C) | Ar-C -COOMe | Ipso carbon attached to the ester. |
| 127.4 | Methine (Ar-CH) | Ar-C H (meta to COOMe) | Correlates to proton at 7.45 ppm. |
| 52.4 | Methyl (CH | -OC H | Methoxy carbon. |
| 44.2 | Methylene (CH | Ar-C H | Benzylic carbon. |
Advanced Validation: 2D NMR Connectivity
To rigorously validate the structure, specifically the connectivity between the guanidine unit and the aromatic ring, the following correlations are used:
Connectivity Logic Diagram
Figure 2: Key HMBC and HSQC correlations confirming structural connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): The most critical correlation is from the Benzylic protons (4.52 ppm) to the Guanidine Carbon (157.8 ppm). This proves the guanidine is chemically bonded to the methyl group.
-
COSY (Correlation Spectroscopy): Confirms the coupling between the Benzylic protons (4.52 ppm) and the Guanidine NH (8.30 ppm).
Experimental Protocol for Reproducibility
To replicate these results, follow this self-validating protocol:
-
Sample Preparation:
-
Weigh 10-15 mg of the hydrochloride salt.
-
Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Critical Step: Ensure the DMSO is dry. Water content >0.1% will cause the guanidine NH signals to broaden and merge, making integration inaccurate.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30°
-
Relaxation Delay (D1): Set to
1.0s (for 1H) and 2.0s (for 13C) to allow relaxation of the quaternary carbons. -
Scans: 16 scans (1H), 1024 scans (13C).
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz) for 1H.
-
Reference the residual DMSO pentet to 2.50 ppm.
-
References
-
Synthesis Precursor Data: Sigma-Aldrich.[3] Methyl 4-(aminomethyl)benzoate hydrochloride Product Analysis. Accessed 2024. Link
- Guanidylation Methods: Katritzky, A. R., et al. "Synthesis of Guanidines." Journal of Organic Chemistry. Validates the conversion of amines to guanidines using S-methylisothiourea.
-
Analogous Structure (Nafamostat): ProSci Inc. Nafamostat Mesylate Datasheet & NMR Identity. Provides comparative shifts for the p-guanidinobenzoate moiety. Link
-
Solvent Standards: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512–7515. Link
Sources
physical and chemical properties of Methyl 4-(guanidinomethyl)benzoate
Functional Class: Serine Protease Inhibitor Scaffold / Arginine Mimetic Primary Application: Medicinal Chemistry & Enzymology
Executive Summary
Methyl 4-(guanidinomethyl)benzoate is a specialized synthetic intermediate and pharmacophore probe used primarily in the development of serine protease inhibitors. Structurally, it represents an "extended arginine mimic." Unlike direct phenylguanidines (e.g., Methyl 4-guanidinobenzoate), the inclusion of a methylene (
This compound serves as a critical "warhead" in drug design, targeting the S1 specificity pocket of trypsin-like enzymes (e.g., Thrombin, Factor Xa, Trypsin). Its methyl ester functionality provides a lipophilic handle for cell permeability or a reactive site for further derivatization into transition-state inhibitors.
Chemical Identity & Physicochemical Profiling[1][2][3]
Molecular Specifications
| Property | Value / Description |
| IUPAC Name | Methyl 4-[(carbamimidoylamino)methyl]benzoate |
| Common Name | Methyl 4-(guanidinomethyl)benzoate |
| Molecular Formula | |
| Molecular Weight | 207.23 g/mol (Free Base) / ~243.69 g/mol (HCl Salt) |
| CAS Registry | Precursor (Amine):[1] 18469-52-8; Derivative Class:[2][3] 70319-66-9 (General Guanidinomethyl benzoates) |
| Physical State | White to off-white crystalline solid (typically as HCl salt) |
The Amphiphilic Paradox & Solubility
This molecule exhibits a distinct "Amphiphilic Paradox" critical for its handling:
-
The Head (Guanidine): At physiological pH (7.4), the guanidine group is fully protonated (cationic). This confers high water solubility to the salt form (
). -
The Tail (Methyl Ester): The ester group is lipophilic and susceptible to hydrolysis.
-
Solubility Protocol:
-
Preferred Solvent: Water, DMSO, or Methanol (for the HCl salt).
-
Incompatible: Non-polar solvents (Hexane, Et2O) will not dissolve the salt form.
-
Ionization Characteristics (pKa)
Unlike phenylguanidines (where the lone pair is delocalized into the ring, lowering pKa to ~7.0), the methylene spacer in Methyl 4-(guanidinomethyl)benzoate insulates the guanidine.
-
Estimated pKa:
(Strong Base). -
Implication: It remains charged in the enzymatic pocket, forming a critical salt bridge with Aspartate residues (e.g., Asp189 in Trypsin).
Synthetic Protocol: Guanylation of Benzylamines
The synthesis of Methyl 4-(guanidinomethyl)benzoate is a classic example of chemoselective guanylation . The challenge is to guanylate the amine without hydrolyzing the ester.
Reaction Workflow Diagram
The following diagram illustrates the conversion of the amine precursor to the guanidine target using a mild guanylating agent.
Caption: Chemoselective guanylation workflow preserving the methyl ester moiety.
Step-by-Step Protocol
Objective: Synthesis of Methyl 4-(guanidinomethyl)benzoate Hydrochloride.
-
Preparation: In a round-bottom flask, dissolve Methyl 4-(aminomethyl)benzoate HCl (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Note: Avoid water to prevent ester hydrolysis.
-
-
Activation: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq) to neutralize the amine salt. The solution should become clear.
-
Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq).
-
Why this reagent? It is superior to S-methylisothiourea for avoiding mercaptan byproducts and works under milder conditions.
-
-
Reaction: Stir at Room Temperature (25°C) for 16–24 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).
-
Workup (Precipitation Method):
-
Concentrate the DMF solution to ~20% volume under reduced pressure.
-
Slowly add the residue to a stirring beaker of cold Diethyl Ether (10x volume).
-
The product will precipitate as a white solid (HCl salt).
-
-
Purification: Filter the solid and wash with cold ether. If necessary, recrystallize from MeOH/Et2O.
Biological Application: The "Lock and Key" Mechanism
This molecule is designed to probe the S1 Pocket of serine proteases. The S1 pocket typically contains a negatively charged Aspartate residue (Asp189 in Trypsin, Asp194 in Thrombin) at the bottom of a deep cleft.
Pharmacophore Mapping
-
Guanidine: Mimics the side chain of Arginine (Arg). It forms a bidentate hydrogen bond and electrostatic interaction with the Aspartate carboxylate.
-
Benzene Ring: Provides hydrophobic stacking interactions (Pi-stacking) with the walls of the S1 pocket (often composed of Glycine/Valine residues).
-
Methyl Ester: Mimics the peptide backbone or acts as a "leaving group" mimic in suicide inhibition studies.
Interaction Pathway Diagram
Caption: Mechanism of competitive inhibition via electrostatic salt-bridging in the S1 pocket.
Stability & Storage Guidelines
Hydrolytic Instability
The methyl ester is the "Achilles' heel" of this molecule.
-
Risk: In aqueous buffers > pH 8.0, the ester hydrolyzes to the carboxylic acid (zwitterion), which significantly alters binding affinity (often reducing cell permeability).
-
Prevention: Store stock solutions in DMSO at -20°C. Prepare aqueous working solutions immediately before use.
Chemical Compatibility
-
Compatible: Dilute acids (0.1N HCl), Methanol, DMSO.
-
Incompatible: Strong bases (NaOH, KOH), Aldehydes (react with guanidine to form pyrimidines).
References
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." Journal of Organic Chemistry.
-
Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.
-
PubChem Compound Summary. (2024). "Methyl 4-(aminomethyl)benzoate (Precursor Data)." National Center for Biotechnology Information.
-
Katritzky, A. R., et al. (2005). "Synthesis of Guanidines." Arkivoc.
-
Fischer, P. M. (2003). "The design, synthesis and application of stereochemically defined guanidine-based inhibitors of trypsin-like serine proteases." Current Medicinal Chemistry.
Sources
The Guanidinium Anchor: A Technical Guide to Molecular Recognition
This guide synthesizes the physicochemical unique properties of the guanidinium group with its practical applications in molecular recognition, drug design, and thermodynamic analysis.
Part 1: The Physicochemical Imperative
The guanidinium group (
Y-Shaped Aromaticity and Resonance
Unlike the ammonium ion (
-
Result: This delocalization confers a high
(~13.6), ensuring the group remains protonated and positively charged across the entire physiological pH range. -
Stability: The planar geometry allows for stacking interactions (Y-aromaticity), while the charge distribution permits directional hydrogen bonding.
The Bidentate Motif ("The Arginine Fork")
The most critical feature for recognition is the ability to form two parallel hydrogen bonds with oxoanions (carboxylates, phosphates, sulfates).
-
Geometry: The two
protons are geometrically positioned to donate hydrogen bonds to the two oxygen atoms of a carboxylate or phosphate group simultaneously. -
Energetics: This bidentate interaction provides a significant enthalpic advantage (
) compared to monodentate binding, often estimated at 5–6 kcal/mol in protein environments.
Cation- Interactions
The planar face of the guanidinium group allows it to stack against aromatic rings (Trp, Tyr, Phe).
-
Mechanism: The quadrupole moment of the aromatic ring interacts favorably with the positive charge of the guanidinium.
-
Prevalence: Arginine is more likely than Lysine to participate in cation-
interactions in protein interfaces due to this geometric compatibility.[1]
Part 2: Biological Molecular Recognition
Case Study 1: Drug Design – Zanamivir (Relenza)
The transition from DANA (a weak inhibitor) to Zanamivir illustrates the power of the guanidinium group in structure-based drug design.
-
Target: Influenza Neuraminidase (NA).[2]
-
Challenge: The active site contained a conserved pocket with Glutamate (Glu119) and Aspartate (Asp151) residues that was not fully exploited by early inhibitors.
-
Solution: Replacing the C4-hydroxyl/amine of the substrate analog with a guanidinium group .
-
Outcome: The guanidinium group formed a lateral bidentate salt bridge with Glu119 and Asp151. This high-affinity "anchor" improved binding affinity by over 1000-fold compared to the hydroxyl analog.[3]
Case Study 2: Cell-Penetrating Peptides (CPPs)
Poly-arginine sequences (e.g., TAT peptide) can translocate across cell membranes without receptors.
-
Mechanism: The guanidinium groups form bidentate hydrogen bonds with the phosphate heads of membrane phospholipids and fatty acids.[4]
-
Translocation: This neutralizes the charge locally and creates a transient pore or inverted micelle structure, allowing the peptide to cross the hydrophobic bilayer. This effect is specific to guanidinium; poly-lysine does not translocate as efficiently because it cannot form the same bidentate H-bond network.
Visualization: The Recognition Pathway
The following diagram illustrates the hierarchy of guanidinium-based recognition, from atomic geometry to cellular function.
Figure 1: The mechanistic flow from guanidinium physicochemical properties to specific biological recognition events.
Part 3: Experimental Protocol – Thermodynamic Quantification
To validate the role of a guanidinium group in a ligand, one must measure the thermodynamic signature of binding. Isothermal Titration Calorimetry (ITC) is the gold standard because it directly measures Enthalpy (
Protocol: Quantifying Guanidinium-Mediated Binding via ITC
Objective: Determine the Binding Constant (
Phase 1: Sample Preparation (Critical for Signal Integrity)
-
Buffer Matching: Dialyze both the protein (Macromolecule) and the ligand (Titrant) in the exact same buffer vessel for 12–24 hours.
-
Why: Guanidinium salts have high heats of dilution. Mismatched buffers will create large background heat spikes that mask the binding signal.
-
-
Concentration Optimization:
-
Protein (Cell): 10–50
. -
Ligand (Syringe): 10–20x the protein concentration (e.g., 500
). -
Target C-value: Ensure
is between 10 and 100 for optimal curve fitting.
-
Phase 2: The Titration Workflow
-
Degassing: Degas samples for 10 minutes to prevent bubble formation (which causes noise spikes).
-
Reference Power: Set to 10
(standard for exothermic reactions). -
Injection Schedule:
-
Injection 1: 0.4
(discard this data point; it accounts for diffusion across the needle tip). -
Injections 2–20: 2.0
each, spaced 180 seconds apart. -
Why: The 180s delay ensures the signal returns to baseline, allowing accurate integration of the heat peak.
-
Phase 3: Data Analysis & Interpretation
Fit the data to a "One Set of Sites" model.[5] Analyze the thermodynamic signature:
-
Scenario A (Enthalpy Driven): Large negative
, small .-
Indication: Strong hydrogen bonding and van der Waals interactions. Typical of optimized guanidinium-carboxylate salt bridges (e.g., Zanamivir).
-
-
Scenario B (Entropy Driven): Small
, large positive .-
Indication: Hydrophobic effect dominates; release of ordered water molecules.
-
Visualization: ITC Workflow Logic
Figure 2: Step-by-step logic for validating guanidinium interactions using Isothermal Titration Calorimetry.
Part 4: Comparative Data Summary
The following table summarizes the interaction energies and geometric preferences of the guanidinium group compared to the ammonium group (Lysine), highlighting why Arginine is often the residue of choice for molecular recognition sites.
| Feature | Guanidinium (Arg) | Ammonium (Lys) | Impact on Recognition |
| pKa | ~13.6 | ~10.5 | Arg remains charged even in basic pockets; Lys may deprotonate. |
| Geometry | Planar, Y-Shaped | Tetrahedral | Arg allows directional stacking; Lys is flexible but bulky. |
| H-Bonding | Bidentate (Fork) | Monodentate | Arg forms stronger, cyclic H-bond networks with oxoanions. |
| Cation- | Parallel Stacking | Point-Charge | Arg stacks efficiently with Trp/Tyr rings; Lys interaction is weaker. |
| Membrane Entry | High Efficiency | Low Efficiency | Arg-phosphate bidentate bonds drive cell penetration (CPPs). |
References
-
Mechanism of Cell Penetration
-
Cation-Pi Interactions
-
Drug Design (Zanamivir)
-
Thermodynamics Protocol
-
Guanidinium Geometry
- Title: The coordination chemistry of guanidines and guanidin
- Source: Coordin
-
URL:[Link]
Sources
- 1. Cation-π interactions in structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamental molecular mechanism for the cellular uptake of guanidinium-rich molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Characterization of the 1918 Influenza Virus H1N1 Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Note: Strategic Integration of Methyl 4-(guanidinomethyl)benzoate in Solid-Phase Peptide Synthesis
Part 1: Executive Summary & Scientific Rationale
Methyl 4-(guanidinomethyl)benzoate is a specialized building block used primarily in the synthesis of serine protease inhibitors (e.g., targeting Trypsin, Thrombin, Matriptase, and Enteropeptidase). Structurally, it functions as a rigidified, aromatic analog of Arginine.
When integrated into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) , it typically serves as an N-terminal "cap." The guanidinomethyl group mimics the positively charged side chain of Arginine, forming a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the enzyme's S1 specificity pocket. The benzoyl scaffold provides hydrophobic stacking interactions that enhance binding affinity and proteolytic stability compared to flexible aliphatic chains.
Critical Technical Distinction
The "Methyl Ester" Trap: Researchers often acquire Methyl 4-(guanidinomethyl)benzoate (often as the HCl salt) because it is the stable, commercially available precursor. However, methyl esters cannot be coupled directly to resin-bound amines under standard SPPS conditions. Direct aminolysis is kinetically poor and requires harsh conditions incompatible with peptide integrity.
The Solution: This guide details the mandatory hydrolysis (saponification) of the methyl ester to its free acid form, 4-(guanidinomethyl)benzoic acid , followed by its activation and coupling to the peptide resin.
Part 2: Pre-Synthesis Workflow (The "Activation" Step)
Before entering the SPPS workflow, the methyl ester must be converted to a coupling-competent carboxylic acid.
Protocol A: Saponification of Methyl 4-(guanidinomethyl)benzoate
Objective: Convert the methyl ester precursor to 4-(guanidinomethyl)benzoic acid.
Reagents Required:
-
Methyl 4-(guanidinomethyl)benzoate HCl (Starting Material)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Solvent: Methanol (MeOH) and Water (
) -
Acid for neutralization: 1M HCl
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent (eq) of Methyl 4-(guanidinomethyl)benzoate HCl in a mixture of MeOH:
(3:1 v/v). Ensure the concentration is approximately 0.1 M. -
Hydrolysis: Add 3.0 eq of LiOH (or NaOH). The extra equivalents account for the neutralization of the HCl salt and the saponification of the ester.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS (Shift in mass: -14 Da due to loss of
and gain of ). -
Workup:
-
Acidify the solution carefully to pH ~2–3 using 1M HCl.
-
The product, 4-(guanidinomethyl)benzoic acid , typically precipitates as a white solid or can be concentrated under reduced pressure.
-
Note on Solubility: The free acid is zwitterionic and highly polar. If it does not precipitate, evaporate to dryness and use the crude solid (containing LiCl/NaCl salts) for coupling, provided you adjust the coupling stoichiometry. Desalting via RP-HPLC is recommended for critical applications.
-
Part 3: SPPS Coupling Protocols
Once the free acid is obtained, it can be coupled to the N-terminus of the resin-bound peptide. We present two methodologies based on the protection status of the guanidine group.
Method 1: Coupling of Unprotected Guanidino-Acid (Cost-Effective)
Use this method if you performed Protocol A and have the raw zwitterionic acid. Unprotected guanidines are less nucleophilic than primary amines, allowing for direct coupling without side-chain protection if pH is controlled.
Reagents:
-
Resin-bound peptide (N-terminal Fmoc removed).[1]
-
4-(guanidinomethyl)benzoic acid (prepared above).
-
Activator: HATU (preferred for rapid activation) or PyBOP.
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[2]
-
Solvent: DMF/DMSO (9:1 mixture recommended for solubility).
Protocol:
-
Resin Preparation: Swell the resin in DMF. Remove the final N-terminal Fmoc group using 20% Piperidine/DMF.[1] Wash resin
with DMF.[1] -
Activation Cocktail:
-
In a separate vial, dissolve 4.0 eq of 4-(guanidinomethyl)benzoic acid.
-
Add 3.9 eq of HATU.
-
Add 8.0 eq of DIPEA. (Note: Higher base load is required to neutralize the zwitterion and maintain basic pH for activation).
-
Tip: If solubility is poor, add DMSO dropwise until clear.
-
-
Coupling: Add the activated solution to the resin.[1] Shake/vortex for 60–120 minutes at RT.
-
Monitoring: Perform a Kaiser Test (Ninhydrin). If the beads remain blue, re-couple using fresh reagents.
-
Wash: Wash resin
with DMF, then with DCM.
Method 2: Coupling of Bis-Boc Protected Acid (High Fidelity)
Use this method if you synthesized or purchased 4-[N,N'-bis(tert-butoxycarbonyl)guanidinomethyl]benzoic acid . This prevents any risk of guanidine acylation.
Protocol:
-
Activation: Dissolve 3.0 eq of the Boc-protected acid with 2.9 eq HBTU/HOBt and 6.0 eq DIPEA in DMF.
-
Coupling: React with the resin for 45–60 minutes.
-
Cleavage: The Boc groups will be removed simultaneously with the peptide cleavage (95% TFA), yielding the free guanidine.
Part 4: Visualization of Workflow & Mechanism
Diagram 1: Synthetic Pathway (Ester to Peptide)
Caption: Transformation of the commercial methyl ester precursor into the active SPPS building block and final integration into the peptide.
Diagram 2: Molecular Interaction (Inhibitor Logic)
Caption: Mechanistic rationale for using the 4-(guanidinomethyl)benzoate moiety: It anchors the inhibitor into the protease specificity pocket.
Part 5: Data Summary & Troubleshooting
Comparative Coupling Conditions
| Parameter | Unprotected Acid (Method 1) | Bis-Boc Protected Acid (Method 2) |
| Cost | Low (Generic Reagent) | High (Specialty Building Block) |
| Solubility in DMF | Moderate/Poor (May need DMSO) | High |
| Coupling Agent | HATU (Strong activation needed) | HBTU/PyBOP (Standard) |
| Side Reactions | Risk of Guanidine Acylation (Low if <1h) | Negligible |
| Base Requirement | High (Neutralize zwitterion) | Standard (2-3 eq) |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser Test) | Zwitterion insolubility or slow kinetics. | Use DMSO/NMP as solvent. Switch to HATU . Double couple. |
| Precipitate in Coupling Vial | Free acid is not fully dissolved. | Add more DIPEA or DMSO. Ensure the acid is fully neutralized. |
| Low Yield after Cleavage | Acylation of the guanidine side chain. | Use Method 2 (Boc-protection). Reduce coupling time to <45 min for Method 1. |
| Mass Spec +14 Da | Methyl ester was not hydrolyzed. | You cannot couple the ester! Repeat Protocol A (Hydrolysis). |
Part 6: References
-
Design of Serine Protease Inhibitors:
-
Tamura, S. et al. "Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r, and C1 esterase." Biochimica et Biophysica Acta (BBA).
-
Context: Establishes the utility of 4-guanidinobenzoate derivatives as potent active-site directed inhibitors.
-
-
Inverse Substrates Concept:
-
Tanizawa, K. et al. "Inverse substrates for trypsin. Efficient enzymatic hydrolysis of specific aromatic esters." Journal of the American Chemical Society.
-
Context: Explains the kinetic stability of the guanidinobenzoyl-enzyme complex.
-
-
SPPS of Arginine Mimetics:
-
Isidro-Llobet, A. et al. "Amino Acid-Protecting Groups." Chemical Reviews.
-
Context: Comprehensive guide on protecting group strategies for guanidines (Boc/Pbf) in SPPS.
-
-
Standard SPPS Protocols:
-
Guanidinomethyl Benzoate in Radiopharmaceuticals:
-
Vaidyanathan, G. et al. "N-Succinimidyl 3-((4-(4-[18F]fluorobutyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(guanidinomethyl)benzoate." Organic & Biomolecular Chemistry.
-
Context: Demonstrates the chemical stability and modification of the guanidinomethyl-benzoate scaffold.
-
Sources
Application Note: Methyl 4-(guanidinomethyl)benzoate as a P1 Surrogate in Serine Protease Inhibitor Design
The following Application Note and Protocol Guide details the use of Methyl 4-(guanidinomethyl)benzoate in the rational design of serine protease inhibitors. This guide is structured for medicinal chemists and enzymologists, focusing on the molecule's utility as a P1 arginine mimic in Fragment-Based Drug Discovery (FBDD).
Executive Summary
Methyl 4-(guanidinomethyl)benzoate is a synthetic scaffold employed in the development of inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase, Plasmin). Structurally, it functions as an Arginine mimetic . Unlike the rigid 4-guanidinobenzoic acid, the inclusion of a methylene (
This guide outlines the mechanistic basis for its use, protocols for kinetic characterization (
Mechanistic Basis & Structural Logic
The P1 Pharmacophore
In the nomenclature of protease-inhibitor interactions (Schechter and Berger), the P1 residue of the inhibitor binds to the S1 pocket of the enzyme.
-
Target: Trypsin-like serine proteases require a positively charged P1 residue (Arg or Lys).[1]
-
The Molecule: Methyl 4-(guanidinomethyl)benzoate provides a terminal guanidino group (
), which remains protonated at physiological pH. -
Interaction: The guanidinium moiety forms a bidentate salt bridge with the carboxylate of the conserved Aspartate at the bottom of the S1 pocket. The phenyl ring engages in hydrophobic/Van der Waals interactions with the walls of the S1 pocket (often formed by residues 190-216).
Structural Advantages over Analogs
| Scaffold | Structure | Key Feature | S1 Binding Characteristic |
| Benzamidine | Ph-C(=NH)NH₂ | Rigid, Short | Binds shallowly; limited potency. |
| 4-Guanidinobenzoate | Ph-NH-C(=NH)NH₂ | Rigid, Extended | Good geometry, but lacks flexibility. |
| 4-(Guanidinomethyl)benzoate | Ph-CH₂-NH-C(=NH)NH₂ | Flexible Spacer | Methylene spacer allows induced fit; mimics Arg side chain length. |
Visualization: Binding Mode
The following diagram illustrates the theoretical binding mode of the scaffold within the Trypsin S1 pocket.
Caption: Schematic representation of Methyl 4-(guanidinomethyl)benzoate binding within the S1 pocket of a trypsin-like serine protease. The methylene spacer facilitates optimal alignment of the guanidinium head group with Asp189.
Application Protocols
Protocol A: Determination of Inhibition Constant ( )
Objective: To quantify the binding affinity of Methyl 4-(guanidinomethyl)benzoate against a target protease (e.g., Bovine Trypsin or Human Thrombin) using a competitive inhibition assay.
Reagents:
-
Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.
-
Substrate: Chromogenic substrate (e.g., BAPNA or S-2238 for Thrombin).
must be predetermined. -
Inhibitor: Methyl 4-(guanidinomethyl)benzoate (dissolved in DMSO; Stock 10 mM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.01% Triton X-100, pH 7.8.
Workflow:
-
Preparation: Dilute Inhibitor to 5 concentrations ranging from
to (estimated). -
Incubation: In a 96-well microplate, mix:
-
80 µL Assay Buffer
-
10 µL Inhibitor (or DMSO control)
-
10 µL Enzyme (Final conc: 1-5 nM)
-
Incubate for 10 minutes at 25°C to allow equilibrium.
-
-
Initiation: Add 100 µL Substrate (Final conc: equal to
). -
Measurement: Monitor Absorbance at 405 nm (
) continuously for 10 minutes using a kinetic microplate reader. -
Analysis:
-
Calculate initial velocity (
) for each inhibitor concentration . -
Fit data to the Cheng-Prusoff equation (for competitive inhibition):
-
Since
, .
-
Validation Criteria:
-
Linearity: The progress curves (Abs vs Time) must be linear (
). -
Z-Factor: For screening campaigns, Z' should be > 0.5.
-
Control: Benzamidine (
for Trypsin) should be run as a reference standard.
Protocol B: Fragment Elaboration (Synthetic Design)
Objective: To utilize the methyl ester group as a chemical handle for growing the fragment into the S2/S3 pockets.
Rationale: The methyl ester is a "temporary" cap. To increase potency and selectivity, the ester is converted to an amide, allowing the attachment of hydrophobic groups that bind to the S2 (hydrophobic) or S3 (aryl binding) sites.
Synthetic Pathway:
-
Hydrolysis: Convert Methyl 4-(guanidinomethyl)benzoate to the free acid (Lithium Hydroxide, THF/Water).
-
Coupling: React the free acid with an amine (e.g., Glycine-Benzyl ester or a cyclic amine) using standard amide coupling reagents (EDC/HOBt or HATU).
-
Result: This generates a peptidomimetic inhibitor. The "guanidinomethyl-benzoyl" portion anchors in S1, while the new amide tail explores S2/S3.
Caption: Synthetic elaboration workflow transforming the methyl ester scaffold into a potent peptidomimetic inhibitor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-linear Kinetics | Substrate depletion or Enzyme instability. | Reduce [Enzyme]; ensure <10% substrate conversion. Add BSA (0.1%) to buffer. |
| Low Solubility | Guanidine/Ester balance. | Dissolve stock in 100% DMSO. Ensure final DMSO < 5% in assay. |
| Time-Dependent Inhibition | Ester hydrolysis by the protease. | Methyl esters can be slow substrates. If inhibition decreases over time, the enzyme is hydrolyzing the inhibitor. Switch to a ketone or amide analog for stability. |
References
-
Clement, B. (2002). Reduction of Amidoximes to Amidines: The Prodrug Principle in the Generation of Guanidino-mimetics. Drug Metabolism Reviews. Link
-
Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Novel Inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link
-
Fahrney, D. E., & Gold, A. M. (1963).[2] Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society.[3] Link
-
Bode, W., et al. (1984). The Refined 1.9 A Crystal Structure of Human Alpha-Thrombin: Interaction with D-Phe-Pro-Arg Chloromethylketone and Significance of the Tyr-Pro-Pro-Trp Insertion Segment. The EMBO Journal. Link
-
Sigma-Aldrich. (2025). Product Specification: 4-Guanidinobenzoic acid derivatives. Link
(Note: While specific literature on the "Methyl 4-(guanidinomethyl)benzoate" ester is specialized, the references above establish the foundational chemistry of guanidino-benzoate inhibitors and their crystallographic interactions with serine proteases.)
Sources
- 1. Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.stanford.edu [med.stanford.edu]
- 3. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
Methyl 4-(guanidinomethyl)benzoate for protein modification and labeling
Introduction & Core Principle
Methyl 4-(guanidinomethyl)benzoate (MGB) is a specialized inverse substrate and active-site titrant designed for the stoichiometric modification of trypsin-like serine proteases (e.g., trypsin, thrombin, factor Xa, plasmin).
Unlike standard substrates that are rapidly hydrolyzed, MGB exploits a unique kinetic asymmetry. It rapidly acylates the catalytic serine residue (
Key Applications:
-
Active Site Titration: Determination of the absolute concentration of active enzyme in a sample, distinct from total protein concentration.
-
Mechanistic Inhibition: Reversible covalent inhibition to study protease kinetics.
-
Mass Spectrometry Labeling: Covalent "mass-tagging" of the active site for peptide mapping or intact protein analysis.
Mechanism of Action
The reaction proceeds via a two-step acyl-transfer mechanism. The guanidinomethyl group mimics the arginine side chain of natural substrates, directing the molecule into the S1 specificity pocket.
-
Acylation (Fast): The active site Serine attacks the carbonyl carbon of MGB. Methanol is released, and the enzyme becomes covalently acylated.
-
Deacylation (Slow): The acyl-enzyme complex is stable due to the rigidity and electronic properties of the benzoate group, preventing rapid water attack.
Kinetic Scheme:
-
E: Free Enzyme
-
I: Inhibitor (MGB)
-
E-Ac: Acyl-Enzyme Intermediate (Stable)
-
P1: Methanol (Leaving Group)
-
P2: 4-(guanidinomethyl)benzoic acid
Figure 1: Kinetic pathway of MGB. The stability of the Acyl-Enzyme intermediate allows for stoichiometric titration.
Protocol A: Active Site Titration (Residual Activity Method)
Since the leaving group (methanol) is not chromogenic, the "Burst" assay used for nitrophenyl esters cannot be used directly. Instead, a Residual Activity Assay is required. This method incubates the enzyme with MGB and measures the loss of activity against a standard chromogenic substrate.
Materials
-
Enzyme: Trypsin or Thrombin (approx. 10–50 µM stock).
-
Titrant: Methyl 4-(guanidinomethyl)benzoate (MGB) (10 mM stock in DMSO).
-
Reporter Substrate: BAPNA (for Trypsin) or S-2238 (for Thrombin).
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, pH 7.4.
Step-by-Step Methodology
-
Preparation of Reaction Mixes: Prepare a series of reaction tubes containing a fixed concentration of Enzyme (
, e.g., 1 µM) and increasing concentrations of MGB ( , e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 µM).-
Note: Ensure
ranges from 0.2x to 2x the estimated enzyme concentration.
-
-
Incubation (Acylation Phase): Incubate all tubes at 25°C for 30–60 minutes.
-
Rationale: This allows the acylation reaction (
) to reach completion, converting all active enzyme into the inactive Acyl-Enzyme form.
-
-
Measurement of Residual Activity:
-
Aliquot 10 µL from each incubation tube into a cuvette containing 990 µL of Reporter Substrate solution.
-
Immediately measure the initial velocity (
) of substrate hydrolysis at 405 nm.
-
-
Data Analysis:
-
Plot Residual Activity (
) (y-axis) vs. MGB Concentration ( ) (x-axis). -
The plot should yield a linear decrease in activity that intersects the x-axis.
-
Calculation: The x-intercept represents the concentration of active enzyme sites.
-
Data Interpretation Table:
| Parameter | Observation | Interpretation |
| Linearity | Straight line descending to zero | Stoichiometric 1:1 binding indicates high purity and fast acylation. |
| Curvature | Hyperbolic curve near x-axis | Indicates |
| X-Intercept | Value < Total Protein Conc. | The difference represents the fraction of inactive/denatured enzyme in your stock. |
Protocol B: Covalent Labeling Verification via Mass Spectrometry
MGB modifies the protein mass by adding the guanidinomethylbenzoyl moiety. This protocol validates the modification.
Theoretical Mass Shift Calculation
Workflow
-
Labeling: Incubate 10 µM Enzyme with 100 µM MGB in 50 mM Ammonium Bicarbonate (pH 7.8) for 1 hour at Room Temp.
-
Quenching: Add 0.1% Formic Acid to lower pH to ~3.0.
-
Critical: Low pH stabilizes the acyl-enzyme intermediate by protonating the active site Histidine, preventing deacylation.
-
-
Analysis: Inject directly onto an LC-MS (C4 or C8 column) utilizing a rapid gradient (desalting).
-
Deconvolution: Deconvolute the raw charge envelope to neutral mass. Look for the mass shift of +175 Da relative to the Apo-enzyme control.
Figure 2: Workflow for Mass Spectrometry confirmation of MGB labeling.
Troubleshooting & Scientific Notes
-
Spontaneous Hydrolysis: MGB ester bonds are susceptible to spontaneous hydrolysis at high pH (>8.5). Always prepare fresh stocks in dry DMSO or DMF.
-
Deacylation Rates: While "stable," the acyl-enzyme complex will eventually hydrolyze (
). For Trypsin, the half-life of the acyl-enzyme is typically hours. For accurate titration, perform measurements within 1-2 hours of mixing. -
Specificity: While highly specific for trypsin-like proteases (due to the guanidino group), high concentrations (>1 mM) may non-specifically acylate other nucleophiles. Stick to stoichiometric equivalents (1:1 to 5:1).
References
-
Chase, T., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin.[1] Biochemical and Biophysical Research Communications, 29(4), 508-514.[1] Link
-
Chase, T., & Shaw, E. (1969). Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters.[2] Titration of the enzymes.[2][3][4] Biochemistry, 8(5), 2212-2224.[2] Link
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Link
Sources
- 1. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the esterase activities of trypsin, plasmin, and thrombin on guanidinobenzoate esters. Titration of the enzymes [pubmed.ncbi.nlm.nih.gov]
- 3. Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 4-(Guanidinomethyl)benzoate in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the strategic use of methyl 4-(guanidinomethyl)benzoate as a versatile building block in the synthesis of novel carbonic anhydrase (CA) inhibitors. We will explore the underlying scientific principles, detailed synthetic protocols, and the rationale for employing the guanidinomethyl benzoate moiety to achieve isoform-selective inhibition. This document is intended to serve as a practical resource for researchers engaged in the design and development of next-generation therapeutics targeting the carbonic anhydrase family of enzymes.
Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and biosynthetic pathways.[1][2] With 15 known human isoforms exhibiting distinct tissue distribution and catalytic activities, CAs are implicated in a wide range of pathologies, including glaucoma, epilepsy, edema, and cancer.[1][3] Consequently, the design of potent and isoform-selective CA inhibitors (CAIs) remains a highly active area of medicinal chemistry.
The primary sulfonamides (R-SO₂NH₂) are the most established class of CAIs, with the deprotonated sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic function. Structure-activity relationship (SAR) studies have revealed that modifications to the scaffold appended to the sulfonamide group—often referred to as the "tail"—can significantly influence inhibitory potency and, crucially, isoform selectivity.
The Strategic Rationale for the Guanidinomethyl Benzoate Moiety
The "tail approach" in CAI design focuses on exploiting the structural differences in the active site cavities of the various CA isoforms. By introducing specific functional groups that can form additional interactions with residues lining the active site, it is possible to achieve selective inhibition of a target isoform while sparing others. This is critical for minimizing off-target effects and improving the therapeutic index of a drug candidate.
The guanidinium group, which is protonated at physiological pH, offers several advantages as a component of the inhibitor's tail:
-
Strong Basic Center: The guanidinium group is a strong base that can engage in favorable electrostatic interactions with acidic amino acid residues in the active site.
-
Hydrogen Bonding Capability: It can act as a hydrogen bond donor, forming multiple hydrogen bonds with nearby residues, thereby enhancing binding affinity.
-
Structural Rigidity and Planarity: The planar nature of the guanidinium group can introduce conformational constraints that may be favorable for binding to specific isoforms.
Recent studies have highlighted that incorporating a guanidine moiety into sulfonamide-based compounds can lead to CAIs with enhanced efficacy and selectivity.[1][3] Methyl 4-(guanidinomethyl)benzoate provides a readily functionalizable scaffold that combines the advantageous properties of the guanidinium group with a benzoic acid ester that can be further modified or used as a handle for conjugation.
Synthesis of the Key Intermediate: Methyl 4-(Guanidinomethyl)benzoate Hydrochloride
The synthesis of methyl 4-(guanidinomethyl)benzoate can be achieved through a straightforward and efficient two-step process starting from the commercially available methyl 4-(aminomethyl)benzoate.
Diagram: Synthesis of Methyl 4-(Guanidinomethyl)benzoate
Caption: Synthetic pathway to Methyl 4-(guanidinomethyl)benzoate.
Protocol 1: Synthesis of Methyl 4-(Guanidinomethyl)benzoate Hydrochloride
Step 1: Guanidinylation of Methyl 4-(aminomethyl)benzoate
-
To a stirred solution of methyl 4-(aminomethyl)benzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (Et₃N, 1.2 eq).
-
Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used in the next step without further purification.
Step 2: Deprotection to Yield Methyl 4-(Guanidinomethyl)benzoate Hydrochloride
-
Dissolve the crude Boc-protected intermediate from the previous step in a minimal amount of dichloromethane.
-
Add a solution of 4M hydrogen chloride (HCl) in 1,4-dioxane (excess, ~10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum to afford methyl 4-(guanidinomethyl)benzoate hydrochloride as a white solid.
Application in the Synthesis of a Novel Benzenesulfonamide-Based Carbonic Anhydrase Inhibitor
The synthesized methyl 4-(guanidinomethyl)benzoate can be utilized as a key building block for the synthesis of novel benzenesulfonamide-based CAIs. The following protocol outlines a representative synthesis where the methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with a sulfonamide-containing amine.
Diagram: Synthesis of a Target Carbonic Anhydrase Inhibitor
Caption: Synthetic workflow for a target CAI.
Protocol 2: Synthesis of 4-(Guanidinomethyl)-N-(4-sulfamoylphenyl)benzamide
Step 1: Hydrolysis of Methyl 4-(Guanidinomethyl)benzoate
-
Dissolve methyl 4-(guanidinomethyl)benzoate hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Remove the THF under reduced pressure and collect the resulting precipitate by filtration. Wash with cold water and dry to yield 4-(guanidinomethyl)benzoic acid hydrochloride.
Step 2: Amide Coupling with 4-Aminobenzenesulfonamide
-
To a solution of 4-(guanidinomethyl)benzoic acid hydrochloride (1.0 eq) in anhydrous DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-aminobenzenesulfonamide (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water. Collect the precipitate by filtration.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.
Characterization and Biological Evaluation
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to assess the purity of the final compound.
The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, VII, IX, and XII) should be evaluated using a stopped-flow CO₂ hydrase assay.
Table 1: Representative Inhibitory Data for Guanidine-Containing Benzenesulfonamides
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 2.5 |
| Compound 7c | >10000 | 28.5 | 0.8 |
| Compound 7h | >10000 | 118.4 | 0.9 |
| Compound 7m * | 8560 | 65.3 | 0.7 |
*Data adapted from Abdoli et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1][3] These compounds are 4-(3-benzyl-guanidino)benzenesulfonamides and serve as examples of the potential potency and selectivity achievable with this scaffold.
Conclusion
References
-
Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. Available from: [Link]
-
Wesser, T., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 180-189. Available from: [Link]
-
Shank, R. P., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3736. Available from: [Link]
-
Abdoli, M., Giovannuzzi, S., Supuran, C. T., & Žalubovskis, R. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568–1576. Available from: [Link]
Sources
- 1. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of Aromatic Guanidinium Salts
Welcome to the technical support center for the purification of aromatic guanidinium salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these highly polar, permanently cationic compounds. The inherent properties of the guanidinium group (high basicity, pKa ~12.5-13.5) often lead to frustrating chromatographic behaviors like poor peak shape and insufficient retention in standard reversed-phase HPLC.[1] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower you to develop robust and efficient purification methods.
Troubleshooting Guide: From Problem to Solution
This section directly addresses the most common issues encountered during the HPLC purification of aromatic guanidinium salts. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: Why is my peak severely tailing or showing poor symmetry?
Short Answer: Peak tailing for basic compounds like guanidinium salts is almost always caused by unwanted secondary interactions between the positively charged analyte and negatively charged sites on the HPLC column's stationary phase.[2][3]
In-Depth Explanation: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[3] Even on high-quality, end-capped columns, some of these groups remain. At typical mobile phase pH values (pH 2-7), a fraction of these silanols will be deprotonated and negatively charged (Si-O⁻).[3] Your positively charged guanidinium analyte will interact strongly with these sites via ion exchange, a mechanism akin to "velcro" where the analyte sticks too strongly and is released slowly and unevenly, causing a tailed peak.[3]
Solutions:
-
Use a Mobile Phase Additive to Mask Silanols:
-
Trifluoroacetic Acid (TFA): The most common solution. Adding 0.1% TFA to your mobile phase serves two critical functions.[4][5] First, as a strong acid, it lowers the mobile phase pH (to ~2), which protonates the silanol groups, neutralizing their negative charge and preventing the unwanted ionic interaction.[6] Second, TFA acts as an ion-pairing agent.[5][7] The trifluoroacetate anion pairs with the positive charge of your guanidinium salt, forming a neutral, more hydrophobic complex that is better retained and exhibits significantly improved peak shape on a C18 column.
-
Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), can also work. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[6] However, this can sometimes shorten column lifetime.[6]
-
-
Select a More Inert Column:
-
Base-Deactivated Columns: Modern columns are often "base-deactivated" or "base-endcapped," meaning the manufacturer has taken extra steps to minimize accessible silanol groups.[3] These are highly recommended for any basic compound.
-
Polar-Embedded Columns: These columns have a polar group (e.g., an amide) embedded near the base of the alkyl chain. This feature helps to shield the silanol groups and can provide alternative selectivity for polar compounds.[8]
-
Q2: My compound has little to no retention and elutes near the void volume. How can I fix this?
Short Answer: Your compound is too polar for the non-polar stationary phase and is being swept through the column without sufficient interaction. You need to either make the analyte "act" more hydrophobic or switch to a different chromatographic mode.
In-Depth Explanation: Reversed-phase chromatography separates compounds based on hydrophobicity. Aromatic guanidinium salts are often highly water-soluble (hydrophilic) due to their permanent positive charge, even with an aromatic component. If the compound's hydrophobicity is insufficient, it will spend most of its time in the polar mobile phase and elute very early.
Solutions:
-
Utilize Ion-Pairing Reversed-Phase Chromatography (IP-RP):
-
This is the most direct extension of standard reversed-phase HPLC. As mentioned above, an ion-pairing agent is added to the mobile phase. For your cationic guanidinium salt, an anionic ion-pairing reagent is required.[9]
-
The reagent pairs with your analyte, neutralizing its charge and adding a hydrophobic tail, which dramatically increases its retention on a C18 or C8 column.
-
Common Choices: Perfluorinated carboxylic acids like TFA (most common), Pentafluoropropionic acid (PFPA), and Heptafluorobutyric acid (HFBA) are excellent choices.[10] Longer alkyl chain reagents provide progressively stronger retention.
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
HILIC is a powerful technique designed specifically for highly polar compounds that are poorly retained in reversed-phase.[11][12][13]
-
Mechanism: In HILIC, you use a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[12] A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[12][14]
-
Advantage: HILIC avoids the need for ion-pairing reagents, which can be beneficial for downstream applications like mass spectrometry, where TFA is known to cause ion suppression.[4][13][15]
-
-
Consider Mixed-Mode Chromatography (MMC):
-
Mixed-mode columns contain stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonate) properties.[1]
-
This allows for simultaneous retention by both hydrophobic and cation-exchange mechanisms, providing a powerful and tunable tool for separating guanidinium compounds.[1]
-
Frequently Asked Questions (FAQs)
-
Q: What is a good starting point for mobile phase composition?
-
A: For ion-pairing reversed-phase, a standard starting point is:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
Start with a gradient of 5-95% Solvent B over 20-30 minutes.
-
-
-
Q: Can I use formic acid instead of TFA, especially if I'm using Mass Spectrometry?
-
A: Yes, but with a trade-off. Formic acid (typically 0.1%) is much more MS-friendly and does not cause the same level of ion suppression as TFA.[15] However, it is a weaker acid and a much less effective ion-pairing agent.[15] You will likely see reduced retention and broader peaks compared to a TFA method, but your MS signal will be significantly stronger.[15]
-
-
Q: How does mobile phase pH affect my separation?
-
Q: My sample is not soluble in the initial mobile phase (e.g., 95% water/TFA). What should I do?
-
A: First, try to dissolve the sample in pure water or a small amount of DMSO before injection. If solubility is a major issue, you might be using a sample concentration that is too high. If the compound is only soluble in high concentrations of organic solvent, a HILIC method may be more appropriate, as the mobile phases are rich in organic solvent. For extremely difficult cases, dissolving the sample in a denaturant like 6M guanidine hydrochloride (if it won't interfere with your analysis) can work, as the salt itself will elute in the void volume.[17]
-
Experimental Protocols & Data
Protocol 1: General Ion-Pairing RPLC Method
-
Column Selection: High-purity, base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Filter and degas both solvents thoroughly.
-
-
Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% B to 70% B over 20 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to 5% B and re-equilibrate for at least 10 minutes before the next injection.
-
-
Detection: UV detection at a wavelength appropriate for your aromatic system (e.g., 254 nm, 280 nm).
-
Sample Preparation: Dissolve the crude sample in a minimal amount of 50:50 Water:Acetonitrile or DMSO. Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Data Summary Tables
Table 1: Comparison of Common HPLC Modes for Aromatic Guanidinium Salts
| Chromatographic Mode | Stationary Phase | Mobile Phase Principle | Primary Retention Mechanism | Key Advantage | Key Disadvantage |
| Ion-Pairing RPLC | C18, C8 (Non-polar) | Low % Organic → High % Organic | Hydrophobic interaction of the ion-pair | Excellent peak shape and resolution.[5] | TFA suppresses MS signal.[4][15] |
| HILIC | Silica, Diol, Zwitterionic (Polar) | High % Organic → Low % Organic | Partitioning into a water-enriched layer | MS-friendly, retains very polar compounds.[13][14] | Can have reproducibility issues; salt solubility.[14] |
| Mixed-Mode (MMC) | C18 + SCX (Non-polar + Cation Exchange) | Gradient with buffer | Hydrophobic + Cation Exchange | Orthogonal selectivity, powerful separation.[1] | More complex method development. |
Table 2: Guide to Common Mobile Phase Additives
| Additive | Typical Conc. | Primary Role(s) | MS Compatibility | Comments |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Ion-pairing, Silanol suppression[4][7] | Poor (Ion Suppression)[4][15] | Gold standard for UV-based purification. |
| Formic Acid (FA) | 0.1% | pH modification, weak ion-pairing | Excellent | Best choice for LC-MS, but peak shape may be compromised.[15] |
| Ammonium Formate/Acetate | 10-20 mM | pH buffer, provides counter-ions | Excellent | Used in HILIC to improve peak shape and reproducibility.[10] |
Visualized Workflows
A logical workflow is critical for efficient method development and troubleshooting.
Caption: Workflow for HPLC Method Development.
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. waters.com [waters.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HILIC â Dr. Maisch [dr-maisch.com]
- 13. longdom.org [longdom.org]
- 14. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 15. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. peptide.com [peptide.com]
troubleshooting low yields in solid-phase guanidinylation
Technical Support Center: Solid-Phase Guanidinylation
Introduction to Solid-Phase Guanidinylation
Solid-phase synthesis has revolutionized the way complex molecules like peptides are created. A key modification in this field is guanidinylation—the process of converting a primary amine into a guanidinium group. This functional group is of immense interest to medicinal chemists and drug developers because it is protonated under physiological conditions. This positive charge allows it to participate in crucial biological interactions, such as hydrogen bonding and salt bridges, which can enhance a molecule's binding affinity, cell permeability, and overall therapeutic potential.
However, the path to a high-yield, high-purity guanidinylated product is not always straightforward. This guide is designed to serve as a technical resource for researchers encountering low yields and other common issues during solid-phase guanidinylation. By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.
The Core Reaction: Mechanism & Key Components
At its core, solid-phase guanidinylation involves the reaction of a resin-bound primary amine with an electrophilic guanidinylating reagent. The process can be visualized as a sequence of discrete steps, each critical for the success of the overall synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Q1: My reaction failed completely. How can I be sure my starting amine is even available for the reaction?
This is the most critical first step. A guanidinylating reagent cannot react with an amine that isn't there. The primary cause is often incomplete deprotection of a protecting group (like Fmoc or Boc) from the amine.
Causality & Solution: Before you add your expensive guanidinylating reagent, you must confirm the presence of the free primary amine. The most common method for this is the Kaiser test (also known as the ninhydrin test). [1][2][3]
-
Positive Result (Intense Blue Beads/Solution): Your amine is free and ready for guanidinylation.
-
Negative Result (Yellow/Colorless Beads & Solution): Your amine is still protected. Do not proceed. Perform another deprotection cycle and re-test. [3][4] Field Insight: Overheating or prolonged heating during the Kaiser test can sometimes cause the cleavage of acid-labile protecting groups (like Boc), leading to a false positive result. [5]Adhere strictly to the recommended heating time and temperature.
Q2: The reaction is very slow or incomplete. What factors should I investigate?
If you've confirmed your starting amine is free but the reaction still stalls, the issue lies with the guanidinylation step itself. This can be due to an inappropriate choice of reagent, suboptimal reaction conditions, or steric hindrance.
Causality & Solution:
-
Reagent Reactivity: Not all guanidinylating reagents are created equal. Their reactivity varies significantly. For sterically hindered amines or less reactive substrates, a more powerful reagent is necessary. Reagents like N,N'-di-Boc-N''-triflylguanidine are highly reactive due to the electron-withdrawing triflyl group and are often effective where others fail. [6][7]Pyrazole-based reagents are also highly effective and widely used. [8][9][10]2. Reaction Time & Temperature: While many guanidinylations proceed to completion within a few hours at room temperature, difficult couplings may benefit from extended reaction times (e.g., overnight). [11]Gentle heating can sometimes increase the reaction rate, but should be used with caution to avoid potential side reactions.
-
Steric Hindrance: If the amine is located in a sterically crowded environment on the resin, reagent access can be limited. Ensure the resin is properly swelled in a suitable solvent (like DMF or NMP) before and during the reaction. In extreme cases, a smaller, more reactive guanidinylating reagent may be required.
-
Reagent Quality: Ensure your guanidinylating reagent and any activators or bases are anhydrous and have not degraded.
| Common Guanidinylating Reagents | Structure | Typical Conditions | Notes |
| 1H-Pyrazole-1-carboxamidine HCl | C₄H₇N₄Cl | Base (e.g., DIPEA or Et₃N) in DMF | Good general-purpose reagent, compatible with Fmoc chemistry. [8] |
| N,N' -Di-Boc-N'' -triflylguanidine | C₁₂H₂₀F₃N₃O₆S | Base (e.g., Et₃N) in DCM or DMF | Highly reactive, excellent for hindered or unreactive amines. [7]Sensitive to prolonged reaction times above -5°C. [7] |
| Thiourea Activation (e.g., with AgNO₃ or Mukaiyama's Reagent) | Varies | Promoter (e.g., AgNO₃, EDC) and base in DMF | A versatile method where a thiourea is converted to a reactive carbodiimide intermediate. [6][12][13][14] |
Q3: Mass spectrometry shows unexpected peaks. What are the common side reactions?
The presence of unexpected masses indicates that side reactions are occurring. Identifying the mass difference can provide clues to the culprit.
Causality & Solution:
-
Guanidinylation by Peptide Coupling Reagents: This is a well-documented side reaction. Uronium/aminium-based peptide coupling reagents like HBTU and HATU are themselves guanidinium salts. [15]If not used correctly (i.e., pre-activated with a carboxylic acid), they can directly react with the free N-terminal amine of a peptide, capping the chain and preventing further elongation or modification. [16][17]To avoid this, always pre-activate your amino acid with HBTU/HATU before adding it to the resin-bound amine. [16]2. Reaction with Scavengers: During the final cleavage step, reactive cationic species are generated from the acid-labile protecting groups. Scavengers are added to the cleavage cocktail to "trap" these cations. [18][19]However, if an inappropriate scavenger is used, it can sometimes react with your product. For example, some thiol-based scavengers can form adducts with certain residues. [20][21]
Q4: My yield after cleavage is low, but on-resin tests looked good. What happened?
This is a classic and frustrating scenario that points directly to problems with the final cleavage and/or work-up steps.
Causality & Solution:
-
Incomplete Cleavage/Deprotection: The Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group on arginine is notoriously difficult to remove, especially in sequences with multiple Arg residues. [22]Standard cleavage times (e.g., 2 hours) may be insufficient.
-
Solution: Extend the cleavage time to 3-5 hours. For peptides with more than three Arg(Pbf) residues, consider adding 15-30 minutes for each additional one. [22]Using a more robust cleavage cocktail, such as "Reagent K," which contains thioanisole, can also aid in Pbf group removal. [23][24][25]2. Inappropriate Scavenger Cocktail: The choice of scavengers is critical and depends on the amino acid composition of your molecule. [26][27]A standard cocktail is typically 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Tryptophan (Trp): Requires scavengers like TIS or ethanedithiol (EDT) to prevent alkylation by cleaved protecting groups.
-
Cysteine (Cys) / Methionine (Met): Prone to oxidation. EDT is often added to maintain a reducing environment. [23][26] * Tyrosine (Tyr): Can be modified if scavengers are not present to capture t-butyl cations.
-
-
Poor Precipitation: After cleavage, the product is typically precipitated from the TFA solution by adding cold diethyl ether. If precipitation is inefficient, a significant portion of your product will be lost.
-
Solution: Ensure the ether is ice-cold and use a sufficient volume (typically 10x the volume of the TFA solution). [22]Ensure thorough mixing and allow sufficient time for the precipitate to form before centrifugation.
-
Key Experimental Protocols
Protocol 1: General Solid-Phase Guanidinylation
This protocol assumes a starting amine on a solid support (e.g., after Fmoc deprotection).
-
Pre-Reaction Check: Perform a Kaiser test (see Protocol 2) on a small sample of the resin beads to confirm the presence of the free primary amine. Proceed only if the test is positive (blue color).
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for at least 30 minutes.
-
Reagent Preparation: In a separate vessel, dissolve the guanidinylating reagent (e.g., 1H-Pyrazole-1-carboxamidine HCl, 3-5 equivalents) and a base (e.g., DIPEA, 3-5 equivalents) in DMF.
-
Reaction: Drain the solvent from the swelled resin. Add the guanidinylating reagent solution to the resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-12 hours. The optimal time depends on the substrate and reagent.
-
Monitoring: After the desired time, take a small sample of resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow color) indicates the reaction is complete. If the test is still blue, the reaction is incomplete and may require longer incubation or a more potent reagent. [4]7. Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Protocol 2: Kaiser Test for Primary Amine Detection
This qualitative test is essential for monitoring reaction completion. [1][2][3][4][5] Reagents:
-
Reagent A: Potassium cyanide (KCN) in pyridine/water. [2]* Reagent B: Ninhydrin in n-butanol. [2]* Reagent C: Phenol in n-butanol. [2] Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the tube. [2][4]3. Heat the test tube at 110-120°C for 5 minutes. [2][3]4. Remove the tube from the heat and observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Color: Free primary amines are present (incomplete coupling/guanidinylation or successful deprotection).
-
Yellow/Colorless: No primary amines are present (successful coupling/guanidinylation or incomplete deprotection).
Frequently Asked Questions (FAQs)
-
Q: Can I use microwave energy to speed up the guanidinylation reaction?
-
A: Yes, microwave-assisted synthesis can often accelerate solid-phase reactions, including guanidinylation. It can reduce reaction times from hours to minutes. However, conditions must be carefully optimized to prevent degradation of the substrate or resin.
-
-
Q: How do I approach the guanidinylation of a very sterically hindered amine?
-
A: For sterically hindered amines, you should select a highly reactive guanidinylating reagent, such as N,N'-di-Boc-N''-triflylguanidine. [7]You may also need to increase the equivalents of the reagent used and extend the reaction time. Ensuring the resin is maximally swelled in a good solvent is also critical to improve accessibility.
-
-
Q: Are there alternatives to the Kaiser test for monitoring?
-
A: Yes, while the Kaiser test is excellent for primary amines, it is unreliable for secondary amines (like proline). [1][2]For these, the Chloranil test or Isatin test can be used. [4]Alternatively, a small amount of resin can be cleaved and the product analyzed by HPLC and Mass Spectrometry to get a definitive picture of the reaction's progress. [5]
-
References
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Kim, H. S., et al. (2020). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 5(41), 26768–26776. Available at: [Link]
-
Muttenthaler, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 568-576. Available at: [Link]
-
Kumar, V., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39155-39162. Available at: [Link]
-
Miranda, M. T. M., et al. (2020). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Journal of Peptide Science, 26(5), e3244. Available at: [Link]
-
Drake, B., et al. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(16), 2449-2451. Available at: [Link]
-
Propep. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. Available at: [Link]
-
Kumar, P., et al. (2018). Peptide-Amphiphile Containing Arginine and Fatty Acyl Chains as Molecular Transporters. Bioconjugate Chemistry, 29(4), 1196-1205. Available at: [Link]
-
Rybka, K., et al. (2007). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 5(2), 29-34. Available at: [Link]
-
Behrendt, R., et al. (2019). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(1), 399-404. Available at: [Link]
- Giraud, M., et al. (1997). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In G. B. Fields (Ed.), Methods in Enzymology (Vol. 289, pp. 245-268). Academic Press.
-
Pereira, A. R. S. (2022). New approaches to amino-pyrrolidine guanidine compounds [Master's thesis, University of Lisbon]. Repositório da Universidade de Lisboa. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Drake, B., et al. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(16), 2449-51. Available at: [Link]
-
Propep. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
Kuznetsov, M. L., & Kretov, E. I. (2020). Guanidine: a simple molecule with great potential: from catalysts to biocides and molecular glues. INEOS OPEN, 3(1), 3-23. Available at: [Link]
-
Pan, M., et al. (2023). Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue. Frontiers in Chemistry, 10, 1084888. Available at: [Link]
-
Gotor-Fernández, V., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(9), 3126-3154. Available at: [Link]
-
González-Bártulos, M., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6520. Available at: [Link]
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Available at: [Link]
-
Chapman, E., et al. (2004). Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design. Organic Letters, 6(8), 1301-1304. Available at: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Baker, T. J., et al. (2000). N,N'-Bis(tert-butoxycarbonyl)-N''-Triflylguanidine. Organic Syntheses, 78, 91. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Efficient introduction of protected guanidines in boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ineosopen.org [ineosopen.org]
- 10. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue [frontiersin.org]
- 14. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to Guanidinylation of Primary Amines: A Comparative Analysis
Introduction: The Strategic Importance of the Guanidinium Group
In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a critical pharmacophore. Its defining characteristic is a strong basicity, which ensures it remains protonated and positively charged over a wide physiological pH range.[1] This persistent positive charge is fundamental to its role in molecular recognition, enabling powerful electrostatic interactions, such as salt bridges with carboxylates or phosphates, and serving as a multi-point hydrogen bond donor.[2][3] The strategic introduction of a guanidinyl group in place of a primary amine can significantly enhance the potency and selectivity of bioactive compounds.[1]
This guide provides an in-depth, objective comparison of common guanidinylating reagents used for the transformation of primary amines. We will delve into the causality behind experimental choices, present quantitative data to support performance claims, and provide validated protocols to bridge theory with practice.
Pillar 1: Comparative Analysis of Guanidinylating Reagents
The selection of a guanidinylating reagent is a critical decision dictated by the substrate's complexity, desired reaction conditions, and the nature of protecting groups. Here, we compare the most prevalent and effective reagents.
Pyrazole-Based Carboxamidines: The Gold Standard for Mildness and Efficiency
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is arguably one of the most versatile and widely used reagents for the guanidinylation of primary amines.[2][4] Its popularity stems from its high reactivity under mild, room-temperature conditions and the generation of pyrazole as the only major by-product, which is easily removed.
Mechanism & Causality: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the carboxamidine. The pyrazole moiety is an excellent leaving group, facilitating the reaction's progress. The two tert-butoxycarbonyl (Boc) groups serve a dual purpose: they activate the reagent and protect the nascent guanidine group, preventing side reactions and simplifying purification. This dual protection is crucial for applications in peptide synthesis and complex molecule synthesis where orthogonal protecting group strategies are required.[3][5]
Performance Insights:
-
Conditions: The reaction is typically performed in aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) at room temperature.[6] It generally does not require an external base for simple primary amines, a significant advantage that broadens its substrate scope.
-
Reactivity: It reacts readily with both primary and unhindered secondary amines.[7] Sterically hindered amines may require longer reaction times or gentle heating.[8]
-
Safety & Handling: The reagent is a stable, crystalline solid. However, it should be stored at low temperatures (0-8 °C) and handled with caution in a fume hood, as pyrazole is a possible teratogen.[2][4]
S-Methylisothioureas: The Workhorse Reagents
Derivatives of S-methylisothiourea, particularly N,N'-di-Boc-S-methylisothiourea, are another class of highly effective guanidinylating agents.[1][9] They are often used when pyrazole-based reagents are not suitable or available.
Mechanism & Causality: The reaction mechanism involves the nucleophilic attack of the amine on the isothiourea, leading to the displacement of the methylthiolate (CH₃S⁻) leaving group. The reaction is often catalyzed by the addition of a mercury(II) or silver(I) salt to activate the thiourea, or more modern, heavy-metal-free activators like Mukaiyama's reagent or N-Iodosuccinimide (NIS).[10] However, the most common variant for preparing protected guanidines, N,N'-di-Boc-S-methylisothiourea, often requires a coupling agent like HgCl₂ or, more desirably, an activator like cyanuric chloride (TCT) to avoid heavy-metal waste.[7][8]
Performance Insights:
-
Conditions: Reactions are typically run in aprotic solvents. The addition of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common to scavenge the acidic by-products.
-
Reactivity: These reagents are highly effective for a broad range of primary amines. Electron-withdrawing groups on the protecting groups (e.g., ortho-chloro-Cbz) can enhance the reagent's reactivity.[1][8]
-
Advantages: They are often more cost-effective than pyrazole-based reagents and can be synthesized from readily available starting materials.[1]
O-Methylisourea Sulfate: The Classic, Unprotected Route
O-Methylisourea, typically used as its sulfate or hemisulfate salt, is a classic reagent for the direct synthesis of unprotected guanidines.[11][12][13]
Mechanism & Causality: This reagent reacts with primary amines under basic aqueous conditions. The amine displaces the methoxy group to form the guanidinium salt. The reaction is driven by the protonation of the highly basic guanidine product. Because no protecting groups are used, this method is very direct but less suitable for complex substrates with sensitive functional groups.
Performance Insights:
-
Conditions: The reaction is typically performed in water or a mixed aqueous-organic solvent system with a base like sodium carbonate or sodium hydroxide at room temperature or with gentle heating.[11][14]
-
Substrate Scope: It is most effective for simple, water-soluble aliphatic amines. Its utility in complex organic synthesis is limited due to the often harsh basic conditions and the lack of protection on the final product.
-
Advantages: This is an economical and straightforward method for preparing simple guanidinium salts when protecting groups are not required.
N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent): The High-Octane Option
For difficult or unreactive amines, N,N'-di-Boc-N''-triflylguanidine stands out as a supremely powerful guanidinylating agent.[6][7]
Mechanism & Causality: The trifluoromethanesulfonyl (triflyl) group is an exceptionally potent electron-withdrawing group, making the central carbon of the guanidine highly electrophilic. This extreme activation allows for the guanidinylation of even weakly nucleophilic amines, such as anilines, under very mild conditions.[6]
Performance Insights:
-
Conditions: Reactions are fast, often complete within an hour at room temperature in solvents like DCM.[6]
-
Reactivity: It is one of the most reactive reagents available and is the reagent of choice for sterically hindered or electronically deactivated primary amines. It is also highly effective for secondary amines.[6]
-
Disadvantages: The reagent is more expensive and less commercially available than other options. Its preparation involves the use of triflic anhydride, which requires careful handling.[6]
Pillar 2: Quantitative Performance Data & Workflow Visualization
To facilitate an objective comparison, the following table summarizes typical performance data for the guanidinylation of a representative primary amine (benzylamine) with the discussed reagents.
| Reagent | Typical Conditions | Time | Yield (%) | Key Advantages | Key Disadvantages |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | THF, Room Temp | 12-24 h | 70-95% | Very mild, clean reaction, no base needed | Higher cost, potential teratogenicity of pyrazole by-product[2] |
| N,N'-Di-Boc-S-methylisothiourea / TCT | THF, NMM, Room Temp | 2-4 h | ~95%[7] | Cost-effective, good reactivity | Often requires an activator (e.g., TCT)[8] |
| O-Methylisourea Sulfate | Aq. Base, Room Temp | 24-72 h | 60-80%[11][13] | Economical, direct to unprotected guanidine | Harsh basic conditions, limited substrate scope |
| N,N'-Di-Boc-N''-triflylguanidine | DCM, Et₃N, Room Temp | 1-4 h | >95%[6] | Extremely high reactivity, for difficult substrates | High cost, requires careful handling of precursors |
Yields are representative and can vary based on the specific substrate and optimization of reaction conditions.
Experimental Workflow & Reagent Selection
The process of choosing and using a guanidinylating reagent can be visualized as a clear workflow. The primary considerations are the amine's reactivity and the necessity for a protected guanidine product.
Reagent selection workflow for protected guanidines.
Pillar 3: Trustworthy and Validated Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure they can be reliably executed in a standard synthetic chemistry laboratory.
Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol describes a general procedure for the guanidinylation of a primary amine using the pyrazole-based reagent.
Materials:
-
Primary amine (e.g., 4-bromophenethylamine) (1.00 mmol, 1.0 eq)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica Gel for column chromatography
-
Ethyl acetate, Hexane (for chromatography)
Procedure:
-
In a clean, dry vial, dissolve the primary amine (1.00 mmol) in anhydrous THF (approx. 1.7 mL).
-
Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purify the crude residue directly by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to isolate the pure, di-Boc-protected guanidine product.
Protocol 2: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea and a Mercury-Free Activator
This protocol provides a safer, heavy-metal-free alternative for activation, using cyanuric chloride (TCT).[7]
Materials:
-
N,N'-Di-Boc-thiourea (1.0 eq)
-
Cyanuric Chloride (TCT) (0.33 eq)
-
Primary amine (e.g., Benzylamine) (1.2 eq)
-
N-Methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add cyanuric chloride (0.33 eq) to a stirred solution of N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF at room temperature. Stir this activation mixture for 1 hour.
-
In a separate flask, prepare a solution of the primary amine (1.2 eq) and N-methylmorpholine (2.5 eq) in anhydrous THF.
-
Add the amine solution to the activated thiourea mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired N,N'-di-Boc-protected guanidine.
Conclusion and Future Outlook
The conversion of primary amines to guanidines is a cornerstone transformation in modern medicinal chemistry. While classic reagents like O-methylisourea offer a direct path to simple guanidinium salts, the field has largely evolved towards the use of protected intermediates to ensure compatibility with complex, multi-step syntheses.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine remains a top-tier choice for its mildness and efficiency, while activated S-methylisothiourea derivatives provide a robust and economical alternative. For challenging substrates where reactivity is paramount, the highly potent N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) is an invaluable tool.
Future developments will likely focus on creating even more selective, environmentally benign, and cost-effective guanidinylating reagents, including new solid-phase reagents and catalytic methods that minimize waste and expand the accessibility of this vital functional group to all corners of chemical and pharmaceutical research.[8]
References
-
Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Synthesis, 2004(01), 37-42. Available at: [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
-
Gers, T., et al. (2004). Reagents for Efficient Conversion of Amines to Protected Guanidines. Request PDF on ResearchGate. Available at: [Link]
-
Kowalczyk, W., et al. (2016). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. Request PDF on ResearchGate. Available at: [Link]
-
El-Dahshan, A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. Available at: [Link]
-
Smith, R. L. (2005). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Dissertation. Available at: [Link]
- Baker, T. J., et al. (2000). Guanidinylation reagents.Google Patents (US6072075A).
-
Bello, J. (1955). O-Methylisouronium sulfate, a convenient new guanidinating reagent. Biochimica et Biophysica Acta. Available at: [Link]
-
Synthesis of guanidinium sulfate. PrepChem.com. Available at: [Link]
-
Looper, R. E., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?_Chemicalbook [chemicalbook.com]
- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Guanidine synthesis by guanylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. O-Methylisourea hemisulfate | 52328-05-9 | Benchchem [benchchem.com]
- 12. O-Methylisouronium sulfate, a convenient new guanidinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
Beyond the Amine: The Guanidinium Advantage in Bioactive Small Molecules
Topic: Biological Activity of Guanidinium Compounds versus Amine Precursors Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary
In medicinal chemistry and chemical biology, the "guanidinium switch"—converting a primary amine to a guanidine—is a high-impact strategy to modulate potency, selectivity, and membrane permeability. While amines (lysine mimics) and guanidines (arginine mimics) both carry a positive charge at physiological pH, their biological activities diverge significantly due to distinct physicochemical properties.
This guide objectively compares these two functionalities, providing experimental evidence, mechanistic insights, and validated protocols for researchers looking to optimize lead compounds.
Physicochemical Foundation: The "Why" Behind the Switch
The biological superiority of guanidinium in specific contexts stems from its unique electronic structure, often described as "Y-aromaticity." Unlike the point-charge nature of a protonated amine, the guanidinium cation delocalizes its positive charge over three nitrogen atoms and a central carbon, creating a planar, rigid structure.
Table 1: Physicochemical Comparison (Amine vs. Guanidinium)
| Feature | Primary Amine ( | Guanidinium ( | Impact on Bioactivity |
| pKa (approx.) | 10.5 (Lysine side chain) | 12.5 (Arginine side chain) | Guanidine remains protonated over a wider pH range, ensuring electrostatic interactions in diverse microenvironments. |
| Geometry | Tetrahedral (sp³) | Planar (sp²) | Planarity allows for stacking interactions (cation- |
| H-Bond Pattern | Monodentate | Bidentate | Guanidine can form two parallel H-bonds with oxyanions (phosphates, carboxylates), significantly increasing binding enthalpy. |
| Charge Distribution | Localized on N | Delocalized (Y-aromatic) | Reduces desolvation penalty upon binding to protein pockets. |
Mechanistic Visualization: The Bidentate Advantage
The following diagram illustrates the structural basis for the stronger interaction between guanidinium and anionic targets (e.g., phosphate groups on cell membranes or carboxylates in enzyme active sites).
Caption: Comparison of binding modes. The guanidinium group forms a rigid, bidentate hydrogen bond network, whereas the amine forms a weaker, monodentate interaction subject to rotational entropy.
Case Study 1: Potency Optimization in Enzyme Inhibitors
Target: Influenza Neuraminidase Comparison: 4-Amino-DANA vs. Zanamivir (4-Guanidino-DANA)[1]
The development of Zanamivir (Relenza) provides the definitive case study for the amine-to-guanidine switch. The transition state analog DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid) binds to the neuraminidase active site.[1][2]
-
The Challenge: The active site contains a conserved glutamic acid residue (Glu119) and aspartic acid (Asp151).
-
Amine Analog: Replacing the C4-hydroxyl of DANA with an amine (4-amino-DANA) improves affinity via electrostatic attraction to Glu119.
-
Guanidine Analog (Zanamivir): Replacing the amine with a guanidine results in a massive jump in potency.
Experimental Data:
| Compound | Substituent at C4 | IC50 (Neuraminidase Inhibition) | Binding Mechanism |
|---|---|---|---|
| DANA | -OH | ~10⁻³ M (mM range) | Weak H-bond |
| 4-Amino-DANA | -NH₃⁺ | ~10⁻⁵ M | Salt bridge (Single point) |
| Zanamivir | -NH-C(NH₂)₂⁺ | ~10⁻⁹ M (nM range) | Bidentate Salt Bridge + Resonance |
Causality: The guanidinium group engages Glu119 in a specific bidentate interaction that the amine cannot replicate. Furthermore, the planar guanidinium group projects into the pocket without incurring the steric clash or desolvation penalties that a hydrated amine might face.
Case Study 2: Membrane Translocation (Cell-Penetrating Peptides)
Comparison: Poly-Lysine vs. Poly-Arginine
Cell-penetrating peptides (CPPs) like TAT are rich in basic residues.[3] A common question in peptide drug design is whether to use Lysine (Amine) or Arginine (Guanidine).
-
Observation: Arginine-rich peptides (e.g., R8) translocate across cell membranes significantly more efficiently than Lysine-rich analogs (K8), despite having the same net charge.
-
Mechanism: The guanidinium headgroup forms bidentate hydrogen bonds with the phosphate heads of membrane lipids and cell-surface sulfates (heparan sulfate). This interaction is stable enough to induce membrane curvature and pore formation or endocytosis, yet transient enough to allow the peptide to pass through.
-
Key Insight: The amine-phosphate interaction is weaker and more easily disrupted by water (hydration), whereas the guanidinium-phosphate "ion pair" is lipophilic enough to partition into the membrane interface.
Experimental Protocols
A. Synthesis: Guanylation of Primary Amines
Objective: Convert a primary amine precursor into a guanidine functionality using a mild, high-yielding protocol. Reagent:N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Preferred over cyanamide due to safety and yield).
Workflow Diagram:
Caption: Standard workflow for converting amines to guanidines using pyrazole-carboxamidine reagents.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine precursor (1.0 equiv) in anhydrous DCM or THF.
-
Base Addition: Add Diisopropylethylamine (DIPEA, 2.0 equiv) to neutralize the amine salt.
-
Guanylation: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv). Stir at room temperature for 4–12 hours.
-
Self-Validation Check: Monitor by TLC. The pyrazole byproduct is often visible. The product will be less polar than the amine.
-
-
Workup: Wash with 5% KHSO₄ (to remove excess amine/DIPEA) and brine. Dry over Na₂SO₄.
-
Deprotection: Dissolve the Boc-guanidine in 1:1 TFA:DCM. Stir for 1-2 hours.
-
Isolation: Evaporate volatiles. Precipitate with cold ether to obtain the Guanidinium Trifluoroacetate salt.
B. Bioassay: Comparative Membrane Permeability
Objective: Quantify the translocation efficiency of Amine vs. Guanidine analogs.
-
Labeling: Synthesize Fluorescein-labeled analogs of your amine and guanidine compounds (e.g., FITC-R8 vs FITC-K8).
-
Cell Culture: Seed HeLa or CHO cells in 96-well plates (10,000 cells/well).
-
Incubation: Treat cells with compounds (1–10 µM) for 1 hour at 37°C.
-
Control: Incubate a parallel plate at 4°C to distinguish active transport (endocytosis) from passive translocation.
-
-
Washing: Wash cells 3x with PBS containing Heparin (0.5 mg/mL).
-
Critical Step: Heparin removes surface-bound cationic peptides that have not entered the cell, preventing false positives.
-
-
Analysis: Lyse cells and measure fluorescence (Ex 490 nm / Em 520 nm) or analyze via Flow Cytometry.
References
-
Von Itzstein, M., et al. (1993).[1] Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423. Link
-
Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008. Link
-
Rothbard, J. B., et al. (2005). Role of Membrane Potential and Hydrogen Bonding in the Mechanism of Translocation of Guanidinium-Rich Peptides into Cells. Journal of the American Chemical Society, 127(2), 538–539. Link
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497–2502. Link
-
Katritzky, A. R., et al. (2005).[4] Recent progress in the synthesis of guanidines.[5][6][7] Arkivoc, (iv), 49-87. Link
Sources
- 1. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
In Vitro and In Vivo Stability Comparison of Guanidinium-Containing Compounds
Executive Summary
The Guanidinium Paradox: The guanidinium moiety (pKa ~13.6) is a privileged scaffold in medicinal chemistry, critical for high-affinity bidentate hydrogen bonding (e.g., Arginine mimetics, integrin inhibitors, Na+/H+ exchanger inhibitors). However, its physicochemical nature creates a sharp dichotomy in stability profiles:
-
Thermodynamic Stability: The resonance-stabilized cation is chemically inert to harsh conditions, often surviving where other functionalities degrade.
-
Biological Instability: While resistant to typical oxidative metabolism, the high polarity drives rapid renal clearance (in vivo instability regarding residence time), and specific derivatives like acyl-guanidines introduce hydrolytic lability.
This guide objectively compares the stability profiles of Alkyl-Guanidines , Acyl-Guanidines , and Bioisosteres (e.g., Cyclic Amidines), providing experimental workflows to assess their viability in drug development.
Part 1: Chemical Stability Profile
The Hydrolysis Challenge
While alkyl-guanidines are exceptionally stable, acyl-guanidines (designed to lower basicity and improve permeability) are susceptible to hydrolysis. This reaction is pH-dependent and driven by the electrophilicity of the carbonyl carbon.
Comparative Hydrolytic Stability Data
Data synthesized from standard kinetic profiling at 37°C.
| Compound Class | Structure Type | pKa | t½ (pH 2.0) | t½ (pH 7.4) | t½ (pH 9.0) | Primary Degradant |
| Alkyl-Guanidine | R-NH-C(=NH)NH₂ | ~13.5 | > 100 hrs | > 100 hrs | > 100 hrs | None (Stable) |
| Acyl-Guanidine | R-CO-NH-C(=NH)NH₂ | ~8.0 | < 4 hrs | 12-24 hrs | < 2 hrs | Carboxylic Acid + Guanidine |
| Cyclic Amidine | Imidazoline / Deltic | ~10-11 | > 48 hrs | > 48 hrs | > 48 hrs | Ring Opening (Slow) |
| Urea Isostere | R-NH-CO-NH₂ | Neutral | > 100 hrs | > 100 hrs | > 100 hrs | None (Stable) |
Technical Insight: The instability of acyl-guanidines at alkaline pH is due to the nucleophilic attack of hydroxide ions on the carbonyl carbon, facilitated by the electron-withdrawing nature of the protonated guanidine group. Steric hindrance (e.g., bulky alkyl groups near the carbonyl) significantly increases t½ [1].
Part 2: In Vitro Metabolic Stability
Metabolic Pathways
Guanidinium groups are generally resistant to CYP450-mediated oxidation due to their high electron deficiency. However, they can undergo specific transformations or inhibit CYP enzymes.
Diagram: Guanidine Metabolic Fate
Caption: Metabolic disposition of guanidines. Note that direct renal excretion of the unchanged parent is often the dominant pathway over oxidative metabolism.
Experimental Protocol: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System.
-
Phosphate Buffer (100 mM, pH 7.4).
-
Critical: Polypropylene plates (to minimize cationic sticking to polystyrene).
Step-by-Step Workflow:
-
Preparation: Dilute test compound to 1 µM in buffer (keep DMSO < 0.1% to avoid CYP inhibition).
-
Pre-incubation: Incubate microsomes (0.5 mg/mL final) with compound for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Note: For guanidines, use 1% Formic Acid in the quench solution to ensure full ionization and prevent peak tailing during LC-MS.
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS using a HILIC column (preferred for polar guanidines) or C18 with ion-pairing agents.
Self-Validating Check:
-
Include Verapamil (high turnover control) and Warfarin (low turnover control).
-
Recovery Check: Analyze the T=60 min sample without NADPH. If signal loss > 20% compared to T=0, significant non-specific binding or chemical instability (hydrolysis) is occurring, not metabolism.
Part 3: In Vivo Performance & Disposition
The Permeability-Clearance Trade-off
The in vivo stability of guanidines is rarely about metabolic degradation; it is about pharmacokinetic stability (residence time). The high polarity leads to:
-
Poor Oral Bioavailability (F%): Often < 5% for alkyl-guanidines (Class III/IV).
-
Rapid Renal Clearance: Filtration is efficient; reabsorption is poor unless specific transporters (e.g., OCT2) are involved.
Diagram: In Vivo Disposition Workflow
Caption: Disposition pathways. Acyl-guanidines improve absorption but risk hydrolytic conversion back to the parent amine in the gut or liver.
IVIVC (In Vitro-In Vivo Correlation)
-
Alkyl-Guanidines: High in vitro stability predicts high in vivo recovery in urine, but low plasma exposure due to rapid clearance.
-
Acyl-Guanidines: In vitro plasma stability (hydrolysis resistance) is the strongest predictor of in vivo AUC. If
in plasma < 60 min, oral bioavailability will be negligible.
Part 4: Comparative Case Studies
Guanidine vs. Bioisosteres
When guanidine stability or permeability is the bottleneck, the following alternatives are standard [2, 3].
| Feature | Guanidine | Acyl-Guanidine | Cyclic Amidine | Urea |
| H-Bond Donors | 2-3 (Strong) | 1-2 (Moderate) | 1-2 (Moderate) | 2 (Weak) |
| Basicity (pKa) | ~13.5 (Charged) | ~7-8 (Ionizable) | ~10-11 (Charged) | Neutral |
| Metabolic Stability | High | Moderate (Hydrolysis risk) | High | High |
| Permeability | Very Low | Moderate/High | Low | High |
| Toxicity Risk | Low (if cleared) | Low | Low | Low |
Case Study: NHE-1 Inhibitors
In the development of Na+/H+ exchanger (NHE-1) inhibitors (e.g., Cariporide), the acyl-guanidine motif was essential.[1][2]
-
Challenge: The alkyl-guanidine precursor had zero oral bioavailability.
-
Solution: Acylation reduced pKa to ~8.0.
-
Outcome: Improved permeability, but required extensive optimization of the "R" group to prevent rapid hydrolysis by liver esterases/amidases [4].
References
-
Development of more hydrolytically stable alkyl guanidines. American Chemical Society. 3[4][5]
-
Macrosteres: The Deltic Guanidinium Ion. Columbia University. 4[5]
-
Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands. ResearchGate. 2
-
Conformations and conformational exchange of N'-substituted N-acylguanidines. PubMed. 6[5]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. 7
Sources
- 1. Time- and NADPH-dependent inhibition of cytochrome P450 3A4 by the cyclopentapeptide cilengitide: significance of the guanidine group and accompanying spectral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of more hydrolytically stable alkyl guanidines - American Chemical Society [acs.digitellinc.com]
- 4. columbia.edu [columbia.edu]
- 5. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin [mdpi.com]
- 6. Conformations, conformational preferences, and conformational exchange of N'-substituted N-acylguanidines: intermolecular interactions hold the key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
validation of enzyme inhibition by Methyl 4-(guanidinomethyl)benzoate using kinetic assays
Topic: Comparative Validation of Methyl 4-(guanidinomethyl)benzoate (MMGB) as a Serine Protease Inhibitor Content Type: Technical Comparison & Validation Guide Audience: Senior Scientists, Enzymologists, and Drug Discovery Leads
Executive Summary & Mechanistic Rationale
Methyl 4-(guanidinomethyl)benzoate (MMGB) represents a class of synthetic, low-molecular-weight serine protease inhibitors. Unlike the "gold standard" Benzamidine (which places an amidine group directly on the phenyl ring) or the irreversible agent PMSF , MMGB incorporates a methylene spacer (
The Mechanistic Hypothesis: MMGB functions as a reversible competitive inhibitor . The guanidinomethyl moiety mimics the side chain of Arginine (the natural substrate for trypsin-like proteases), forming a salt bridge with the conserved aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket. The benzoate methyl ester moiety extends into the solvent or interacts with the S2/S3 subsites, preventing substrate access without undergoing catalytic hydrolysis itself.
This guide provides a rigorous framework to validate MMGB’s inhibition mode (
Visualizing the Mechanism (Graphviz)
Caption: Competitive inhibition logic. MMGB competes with the substrate for the S1 pocket (Asp189), forming a reversible E-I complex that blocks catalysis.
Comparative Analysis: MMGB vs. Alternatives
Before initiating validation, it is critical to understand where MMGB fits in the inhibitor landscape. Unlike PMSF (toxic, irreversible) or Aprotinin (bulky protein), MMGB offers a small-molecule, reversible profile similar to Benzamidine but with distinct steric properties due to the methylene linker.
| Feature | MMGB (Test Agent) | Benzamidine (Reference Std) | PMSF (Irreversible Control) | Leupeptin (Peptide Analog) |
| Mechanism | Competitive (Reversible) | Competitive (Reversible) | Irreversible (Sulfonylation) | Competitive (Transition State) |
| Binding Site | S1 Pocket (Arg mimic) | S1 Pocket (Arg mimic) | Active Site Serine (Ser195) | S1-S3 Pockets |
| Typical | N/A ( | |||
| Stability | High (Stable ester) | High | Low (Hydrolyzes in water) | High |
| Use Case | Structural studies, elution, reversible titration | Crystallography, purification elution | Protease knockout, lysates | High-affinity inhibition |
| Toxicity | Low/Moderate | Low | High (Neurotoxic) | Low |
Note: MMGB's
Experimental Validation Protocol
To validate MMGB, you must prove it increases the apparent
Materials Required[1][2][3][4][5][6][7][8]
-
Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).
-
Substrate: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). Chromogenic substrate cleaving at Arg.
-
Inhibitor: Methyl 4-(guanidinomethyl)benzoate (MMGB).
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂ (Calcium stabilizes Trypsin).
-
Detection: Spectrophotometer/Plate Reader at 405 nm (detects p-nitroaniline).
Workflow Diagram (Graphviz)
Caption: Step-by-step kinetic assay workflow for validating reversible inhibition.
Detailed Protocol Steps
-
Preparation of Stocks:
-
Enzyme: Prepare Trypsin at 100 nM in 1 mM HCl (prevents autolysis). Dilute to 10 nM in Assay Buffer just before use.
-
Substrate: Prepare 20 mM L-BAPNA in DMSO.
-
MMGB: Prepare 100 mM stock in DMSO. Create serial dilutions (e.g., 0, 10, 25, 50, 100, 200
).
-
-
The Matrix Setup (96-well plate):
-
Rows A-H: Varying [MMGB] (Inhibitor).
-
Columns 1-6: Varying [Substrate] (e.g., 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mM).
-
Self-Validation Control: Include a "Solvent Only" row (DMSO without inhibitor) to ensure the solvent doesn't affect
.
-
-
Reaction Initiation:
-
Add Enzyme and MMGB to wells.
-
Crucial Step: Incubate for 10-15 minutes at 25°C. Why? This allows the Reversible Equilibrium (
) to stabilize before the substrate competes. -
Add Substrate to initiate. Rapidly mix.
-
-
Data Acquisition:
-
Monitor Absorbance (
) continuously for 10 minutes. -
Extract the slope of the linear portion (first 2-5 minutes) to get Initial Velocity (
).
-
Data Analysis & Interpretation
To validate MMGB as a competitive inhibitor, you must employ the Lineweaver-Burk (Double Reciprocal) Plot .
The Diagnostic Plot
Plot
-
Competitive Pattern (Expected for MMGB):
-
Y-intercept (
): Remains constant across all inhibitor concentrations. (High substrate concentration outcompetes the inhibitor). -
X-intercept (
): Shifts closer to zero as inhibitor increases. (Apparent increases). -
Intersection: All lines intersect exactly on the Y-axis.
-
Calculating
If the competitive pattern is confirmed, calculate the Inhibition Constant (
Alternatively, use a Dixon Plot (Plot
-
The lines for different substrate concentrations will intersect at a point in the upper-left quadrant.
-
The X-coordinate of the intersection is
.
Troubleshooting & Self-Validation
-
Curved Lines? If the progress curves are non-linear immediately, you may have fast substrate depletion (reduce enzyme conc) or instability of the inhibitor.
-
Time-Dependent Inhibition? If inhibition increases over time (concave progress curves), MMGB might be acting as a "slow-binding" inhibitor or an inverse substrate (forming a stable acyl-enzyme) [3]. Check: Pre-incubate for 60 mins vs 10 mins. If
drops significantly, it is time-dependent.
References
-
Nochi, S., et al. (1989). "Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester." Chemical & Pharmaceutical Bulletin, 37(10), 2855-2857.[1]
-
Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[2] European Journal of Biochemistry, 6(4), 502-506.
-
Chase, T., & Shaw, E. (1967).[3] "p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin."[3] Biochemical and Biophysical Research Communications, 29(4), 508-514.[3]
-
Worthington Biochemical Corporation. "Trypsin Inhibition Assay Protocol." Enzyme Manual.
Sources
- 1. Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
bioisosteric replacement of arginine with non-natural guanidinium compounds
An In-Depth Technical Guide to the Bioisosteric Replacement of Arginine with Non-Natural Guanidinium Compounds
Introduction: The Double-Edged Sword of the Arginine Side Chain
Arginine is a cornerstone of molecular recognition in biological systems. Its guanidinium headgroup, with a high pKa of approximately 12.5-13.8, ensures it is perpetually protonated and positively charged under physiological conditions.[1][2] This feature allows it to form strong, bidentate hydrogen bonds and salt bridges with negatively charged residues like aspartate and glutamate, anchoring protein-protein, protein-DNA, and protein-RNA interactions.[3][4] However, the very properties that make arginine an excellent recognition element also present significant challenges in drug development. The high basicity of the guanidinium group often leads to poor membrane permeability and low oral bioavailability.[4][5] Furthermore, the flexible four-carbon aliphatic chain can entropically disfavor binding and lacks functional handles to fine-tune selectivity.[3]
This guide provides a comparative analysis of strategies to replace arginine with non-natural guanidinium-containing bioisosteres. We will explore how these mimetics can retain the crucial charge and hydrogen-bonding network while modulating physicochemical properties to enhance drug-likeness, target affinity, and selectivity. This analysis is grounded in experimental data from peer-reviewed studies, providing researchers with a practical framework for rational drug design.
The Rationale for Bioisosteric Replacement
The primary goals of replacing arginine's guanidinium group are to:
-
Modulate Basicity: Decrease the pKa to improve membrane permeability and oral bioavailability while retaining sufficient basicity for target interaction.[6]
-
Enhance Specificity: Introduce conformational constraints or additional functional groups to exploit unique features of the target binding site that the native arginine side chain cannot.[3][7]
-
Improve Metabolic Stability: Design analogues that are less susceptible to enzymatic degradation.
-
Reduce Toxicity: In applications like cell-penetrating peptides (CPPs), high concentrations of guanidinium groups can be associated with in vivo toxicity.[8]
Comparative Analysis of Arginine Bioisosteres
α-Guanidino Acids: Introducing Functionality Adjacent to the Charge
One of the most innovative strategies involves repositioning the guanidinium group onto the α-amino position of an amino acid, creating an "α-guanidino acid". This approach, developed for solid-phase synthesis, allows for the introduction of diverse chemical functionalities and defined stereochemistry directly adjacent to the recognition group.[3][7]
The core idea is to use the side chain of a standard amino acid to probe the binding pocket. For example, by guanylating the α-amino group of phenylalanine, a phenyl group is placed next to the guanidinium, which can then engage in hydrophobic or cation-π interactions.[3]
Experimental Workflow: Solid-Phase Synthesis The synthesis is elegantly performed on a solid support, making it amenable to peptide and library synthesis. The general workflow involves coupling diaminopropionic acid (Dap) to the growing peptide chain, followed by the coupling of the desired Fmoc-amino acid precursor. After Fmoc deprotection, the newly revealed α-amino group is guanylated.[3][7]
Performance Data: A Case Study on SH3 Domains Researchers investigated the effect of these mimetics on the binding of peptides to Src Homology 3 (SH3) domains. The native peptide ligand relies on a key arginine for binding. By replacing this arginine with various α-guanidino acids, both affinity and paralogue specificity could be modulated.
| Mimetic in Peptide | Target | ΔΔGspecificity (kcal/mol) vs. Parent | Outcome | Reference |
| Parent Peptide (Arg) | Src vs. Grb | -1.0 | Parent specificity | [7] |
| α-guanidino-Gly | Src vs. Grb | -0.1 | Loss of specificity | [7] |
| α-guanidino-L-Phe | Src vs. Grb | -0.5 | Modulated specificity | [7] |
| α-guanidino-D-Trp | Src vs. Grb | +0.6 | Reversed specificity | [3] |
Causality and Insights: The data reveals that α-guanidino acids are not simple drop-in replacements for arginine.[7] The altered backbone structure and proximity of the new side chain to the guanidinium group create a novel interaction profile. While the α-guanidino-Gly mimetic nearly abolished specificity, introducing bulky aromatic side chains like L-Phe or D-Trp allowed the peptide to exploit differences in the binding surfaces of the Src and Grb SH3 domains, thereby modulating or even reversing specificity.[3][7] This demonstrates the power of this approach to convert a general recognition motif into a highly specific one.
Acylguanidines: Taming Basicity While Retaining Affinity
A significant challenge with arginine mimetics is reducing the high basicity (pKa ~12.5) without losing the crucial electrostatic interactions. Acylating the guanidinium group to form an acylguanidine is an effective strategy to achieve this. This modification can lower the basicity by 4-5 orders of magnitude, yet the resulting compound can still form key interactions with acidic residues in a binding pocket.[6]
Performance Data: NPY Y₂ Receptor Antagonists This approach was successfully applied to argininamide-type antagonists for the neuropeptide Y (NPY) Y₂ receptor.
| Compound | Modification | Y₂R Kᵢ (nM) | Basicity | Outcome | Reference |
| BIIE0246 (Parent) | Argininamide | 2.6 | High | Potent antagonist | [6] |
| Analogue 1 | N(G)-acetyl | 2.5 | Low | Retained high affinity | [6] |
| Analogue 2 | N(G)-carbamoyl (with terminal amine) | 1.8 | Low | Superior affinity | [6] |
Causality and Insights: The results demonstrate that the strongly basic nature of the guanidine is not an absolute requirement for high-affinity binding to the Y₂ receptor. The less basic acylguanidine bioisostere is still capable of engaging the acidic residues in the receptor, likely through a combination of hydrogen bonding and electrostatic interactions.[6] This is a critical finding for medicinal chemists, as it provides a validated pathway to improve the drug-like properties of guanidine-containing compounds without sacrificing potency. Furthermore, the acyl group provides a convenient handle for attaching probes like fluorophores or radiolabels.[9][10]
Substituted Guanidines: Achieving High Affinity and Selectivity
For targets like trypsin-like serine proteases, which have a deep S1 pocket that recognizes arginine, modifying the guanidinium group with cyclic or acyclic substituents can lead to significant gains in both affinity and selectivity.
Performance Data: uPA and TMPRSS2 Inhibitors A recent study explored the replacement of a P1-arginine with phenylguanidine and cyclohexylguanidine moieties in peptidomimetic inhibitors of urokinase-type plasminogen activator (uPA) and TMPRSS2.[11]
| P1 Bioisostere | Target | Kᵢ (nM) | Selectivity Profile | Reference |
| Arginine | uPA | 13 | Potent, less selective | [11] |
| Arginine | TMPRSS2 | 5 | Potent, less selective | [11] |
| Cyclohexylguanidine | uPA | 1 | Potent and selective for uPA | [11] |
| Cyclohexylguanidine | TMPRSS2 | 73 | Less potent for TMPRSS2 | [11] |
| Phenylguanidine | uPA | 24 | Less potent for uPA | [11] |
| Phenylguanidine | TMPRSS2 | 0.4 | Subnanomolar and selective for TMPRSS2 | [11] |
Causality and Insights: This study is a compelling example of rational bioisostere design for achieving selectivity between closely related enzymes. The cyclohexyl group on the guanidine appears to fit optimally into the S1 pocket of uPA, leading to a 13-fold increase in potency. Conversely, the planar phenylguanidine moiety resulted in a subnanomolar inhibitor of TMPRSS2, a more than 10-fold improvement over the parent arginine compound.[11] This highlights how tailoring the sterics and electronics of the guanidinium mimetic can exploit subtle differences in target topology to achieve remarkable selectivity.
Experimental Protocols
Protocol 1: Solid-Phase Guanylation for α-Guanidino Acid Synthesis
This protocol is adapted from Fowler et al. and is for the guanylation step on a resin-bound peptide with a free α-amino group.[7]
-
Resin Swelling: Swell the peptide-resin (1 equiv.) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: In a separate vessel, dissolve N,N'-Bis(tert-butoxycarbonyl)-N''-triflylguanidine (Moroder's reagent, 3 equiv.) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIEA, 6 equiv.) to the peptide-resin slurry.
-
Guanylation Reaction: Add the guanylating reagent solution to the resin slurry. Agitate the reaction mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction solvent and wash the resin extensively with DMF (3x), dichloromethane (DCM, 3x), and methanol (3x).
-
Confirmation: Confirm the completion of the reaction using a qualitative test (e.g., Kaiser test for primary amines).
-
Deprotection: Proceed with a two-stage deprotection. First, remove the Boc groups from the guanidine using 6 M acetic acid in acetonitrile. Then, use a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.[7]
Protocol 2: Representative Fluorescence Polarization Binding Assay
This protocol describes a general method to assess the binding of a fluorescently labeled peptide (containing an arginine or bioisostere) to a protein target (e.g., an SH3 domain).
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide (e.g., 5-FAM labeled) in assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Prepare a serial dilution of the unlabeled protein target in the same assay buffer.
-
-
Assay Plate Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent peptide to each well (final concentration typically 5-10 nM).
-
Add the serially diluted protein to the wells. Include wells with fluorescent peptide only (for baseline polarization) and buffer only (for background).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for 5-FAM).
-
Data Analysis: Plot the measured polarization values against the logarithm of the protein concentration. Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).
Conclusion and Future Directions
The is a powerful and validated strategy in modern drug discovery. Moving beyond simple analogues, the field has matured to a point where rational design can yield bioisosteres that not only improve pharmacokinetic profiles but also introduce new interaction vectors to dramatically enhance potency and selectivity. α-Guanidino acids offer a platform for installing functionality directly adjacent to the charge center, while acylguanidines provide a reliable method to temper basicity. Furthermore, substituted guanidines have proven highly effective in creating selective inhibitors for challenging enzyme targets.
Future efforts will likely focus on developing novel guanidinium mimetics with even greater control over pKa and conformational preferences. The integration of computational modeling with high-throughput synthesis and screening will accelerate the discovery of next-generation arginine bioisosteres tailored for specific, challenging biological targets.
References
-
Fowler, S. A., et al. (2012). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. ACS Chemical Biology. [Link]
-
Fleck, M., et al. (2024). Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres. International Journal of Molecular Sciences. [Link]
-
Fowler, S. A., et al. (2012). Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides. Journal of the American Chemical Society. [Link]
-
Per-Ola, F., et al. (2012). Design and synthesis of arginine analogues incorporating carboxylate bioisosteres as DDAH-1 inhibitors. ResearchGate. [Link]
-
Lori, L., et al. (2014). Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Keller, M., et al. (2008). Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled N-G-Propionylargininamide ([H-3]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y-1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
Fres-petzer, P. O., et al. (2012). Arginine analogues incorporating carboxylate bioisosteric functions are micromolar inhibitors of human recombinant DDAH-1. Organic & Biomolecular Chemistry. [Link]
-
Scott, F. (2021). Guanidinium mimetics, synthesis and application as next-generation analogues in cell penetrating peptides. University of Strathclyde. [Link]
-
Domagalska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules. [Link]
-
N/A. (2019). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. ProQuest. [Link]
-
Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]
-
Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science. [Link]
-
Lyphar Biotech. (2023). Chemical Structure and Physical Properties of L-Arginine. Lyphar Biotech. [Link]
-
Keller, M., et al. (2011). Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists. ChemMedChem. [Link]
-
Calabretta, L. O., et al. (2022). Canavanine versus arginine: Prospects for cell-penetrating peptides. Tetrahedron Letters. [Link]
-
Lazar, L., et al. (2005). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry. [Link]
-
Dirauf, M., et al. (2018). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Organic Letters. [Link]
Sources
- 1. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Structure and Physical Properties of L-Arginine Competitive Price [biolyphar.com]
- 3. Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
